2-Bromo-5-fluoropyridine-3,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoropyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrFN3/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOVVGJWLPAWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720998 | |
| Record name | 2-Bromo-5-fluoropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-29-3 | |
| Record name | 2-Bromo-5-fluoropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 2-Bromo-5-fluoropyridine-3,4-diamine, a valuable building block in medicinal chemistry and drug discovery. Due to the absence of a direct, single-step synthesis in published literature, this document outlines a proposed multi-step pathway based on established and analogous chemical transformations. This guide includes detailed experimental protocols, summarized quantitative data, and visualizations to facilitate the successful laboratory-scale synthesis of the target compound.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a three-step sequence, commencing with the commercially available 2-amino-5-bromopyridine. The key transformations involve:
-
Diazotization and Fluorination: Conversion of the amino group of 2-amino-5-bromopyridine to a fluorine atom via a Balz-Schiemann-type reaction to yield 2-bromo-5-fluoropyridine.
-
Dinitration: Regioselective introduction of two nitro groups at the 3 and 4 positions of the pyridine ring using a mixed acid nitrating agent.
-
Reduction: Selective reduction of the two nitro groups to the corresponding diamine functionality, affording the final product, this compound.
The overall synthetic scheme is depicted below:
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following protocols are based on established procedures for analogous transformations and may require optimization for the specific substrate and scale of the reaction.
Step 1: Synthesis of 2-Bromo-5-fluoropyridine
This procedure is adapted from a known method for the synthesis of 2-bromo-5-fluoropyridine.[1]
Materials and Reagents:
| Reagent/Material | Grade |
| 2-Amino-5-bromopyridine | ≥98% |
| Hydrofluoroboric acid (HBF4) | 48% aqueous solution |
| Sodium nitrite (NaNO2) | ACS Reagent, ≥97% |
| Toluene | Anhydrous, ≥99.8% |
| Dichloromethane (CH2Cl2) | Anhydrous, ≥99.8% |
| Sodium bicarbonate (NaHCO3) | Saturated aqueous solution |
| Anhydrous sodium sulfate (Na2SO4) | Granular |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-amino-5-bromopyridine (1.0 eq).
-
Cool the flask in an ice-salt bath to -10 °C.
-
Slowly add a 48% aqueous solution of hydrofluoroboric acid (5.0 eq) while maintaining the temperature below -5 °C.
-
Prepare a solution of sodium nitrite (1.05 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains between -10 °C and -5 °C.
-
Stir the resulting suspension for an additional 1 hour at -8 °C.
-
Collect the precipitated diazonium salt by filtration and wash with cold ether.
-
In a separate flask, preheat toluene to 80 °C.
-
Add the crude diazonium salt portion-wise to the hot toluene. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, stir the reaction mixture at 90 °C for 1 hour.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Suspend the residue in water and adjust the pH to 11 with a 32% sodium hydroxide solution.
-
Extract the aqueous phase with dichloromethane (3 x volume).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-bromo-5-fluoropyridine as a colorless oil.
Step 2: Synthesis of 2-Bromo-5-fluoro-3,4-dinitropyridine
This protocol is a proposed method based on general procedures for the nitration of halopyridines.[2]
Materials and Reagents:
| Reagent/Material | Grade |
| 2-Bromo-5-fluoropyridine | ≥97% |
| Fuming nitric acid (HNO3) | 90% |
| Concentrated sulfuric acid (H2SO4) | 98% |
| Crushed ice | |
| Dichloromethane (CH2Cl2) | Anhydrous, ≥99.8% |
| Sodium bicarbonate (NaHCO3) | Saturated aqueous solution |
| Anhydrous sodium sulfate (Na2SO4) | Granular |
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5.0 vol).
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 2-bromo-5-fluoropyridine (1.0 eq) to the stirred sulfuric acid, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (2.2 eq) to concentrated sulfuric acid (2.0 vol) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the resulting mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain 2-bromo-5-fluoro-3,4-dinitropyridine.
Step 3: Synthesis of this compound
This protocol is based on a general method for the reduction of halogenated nitroaromatics using tin(II) chloride.[3] This method is often preferred for its selectivity in the presence of halogens.
Materials and Reagents:
| Reagent/Material | Grade |
| 2-Bromo-5-fluoro-3,4-dinitropyridine | ≥95% |
| Tin(II) chloride dihydrate (SnCl2·2H2O) | ACS Reagent, ≥98% |
| Concentrated hydrochloric acid (HCl) | 37% |
| Sodium hydroxide (NaOH) | Pellets, ≥97% |
| Ethyl acetate | ACS Reagent Grade |
| Anhydrous sodium sulfate (Na2SO4) | Granular |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-fluoro-3,4-dinitropyridine (1.0 eq) and ethanol.
-
Add a solution of tin(II) chloride dihydrate (8.0-10.0 eq) in concentrated hydrochloric acid (10-15 vol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-8 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 10-12. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts and wash the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis. These values are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Purity (%) |
| 1 | 2-Bromo-5-fluoropyridine | 2-Amino-5-bromopyridine | 175.99 | Variable | 50-60 | >97 (after distillation) |
| 2 | 2-Bromo-5-fluoro-3,4-dinitropyridine | 2-Bromo-5-fluoropyridine | 265.99 | Variable | 40-50 | >95 (after chromatography) |
| 3 | This compound | 2-Bromo-5-fluoro-3,4-dinitropyridine | 205.02 | Variable | 70-85 | >98 (after recrystallization) |
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A high-level workflow diagram for the synthesis of the target compound.
Safety Considerations
-
Diazonium salts are potentially explosive and should be handled with care, kept cold, and not isolated in a dry state unless necessary.
-
Mixed acid nitrations are highly exothermic and require strict temperature control to avoid runaway reactions and the formation of undesired byproducts.
-
Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
This technical guide provides a comprehensive and actionable framework for the synthesis of this compound. The outlined protocols, data, and visualizations are intended to support researchers in the successful preparation of this valuable chemical intermediate. It is imperative to adhere to all standard laboratory safety practices and to perform small-scale trial reactions to optimize conditions before scaling up.
References
Technical Guide: Characterization of 2-Bromo-5-fluoropyridine
Disclaimer: Information regarding the specific compound 2-Bromo-5-fluoropyridine-3,4-diamine, as requested, is not available in the public domain based on the conducted searches. This guide instead provides a comprehensive overview of the characterization data for the closely related and commercially available compound, 2-Bromo-5-fluoropyridine . This information may serve as a valuable reference for researchers and scientists in the field of drug development.
This document details the physicochemical properties, spectroscopic data, and a common synthesis protocol for 2-Bromo-5-fluoropyridine.
Physicochemical and Spectroscopic Data
The following tables summarize the key characterization data for 2-Bromo-5-fluoropyridine.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrFN | [1] |
| Molecular Weight | 175.99 g/mol | [1] |
| CAS Number | 41404-58-4 | [1] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [2] |
| Melting Point | 30-31 °C (lit.) | [3][4] |
| Boiling Point | 80-83 °C at 44 mmHg (lit.) | [3][4] |
| Density | 1.707 g/cm³ (Predicted) | [3][4] |
| Refractive Index | 1.5396 | [3][4] |
| Flash Point | 73 °C (163.4 °F) - closed cup | |
| Purity | ≥97% | [5] |
Table 2: Spectroscopic Data
| Technique | Data Highlights | Reference |
| ¹H NMR | Spectrum available | [6] |
| ¹³C NMR | Spectrum available | [7] |
| Mass Spectrometry (MS) | Spectrum available | [7] |
| Infrared (IR) Spectroscopy | Spectra available (FT-IR, ATR-IR) | [1][7] |
| Raman Spectroscopy | Spectrum available | [7] |
| Electron Spin Resonance (ESR) | Spectrum available | [7] |
Experimental Protocols
A common method for the synthesis of 2-Bromo-5-fluoropyridine involves a diazotization reaction of 2-Amino-5-fluoropyridine.[8]
Synthesis of 2-Bromo-5-fluoropyridine from 2-Amino-5-fluoropyridine[10]
-
Reaction Setup: 2-Amino-5-fluoropyridine (6.5 g, 58 mmol) is added in batches to 48% hydrobromic acid (28.8 mL, 296 mmol) cooled to a temperature of 0-5 °C.
-
Diazotization: A solution composed of bromine (8.9 mL, 174 mmol) and sodium nitrite (10 g, 145 mmol) dissolved in 20 mL of water is added slowly and dropwise to the reaction mixture while maintaining the temperature at 0-5 °C. Nitrogen gas evolution will be observed.
-
Quenching: The reaction mixture is stirred for 1 hour, after which it is quenched with concentrated hydrochloric acid.
-
Workup: A 32% sodium hydroxide solution (50.5 mL, 0.55 mol) is then added. The mixture is stirred for an additional 20 minutes at room temperature.
-
Extraction: The reaction mixture is extracted three times with diethyl ether.
-
Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure at 30 °C and 500 mbar. It is important to note that the product is volatile. The crude product is then purified by flash chromatography on silica gel using an elution gradient of dichloromethane/pentane (from 0:100 to 50:50).
-
Final Product: This process yields 2-bromo-5-fluoropyridine (6.7 g, 66% yield) as a light yellow solid.[8]
Visualizations
Synthesis Workflow of 2-Bromo-5-fluoropyridine
Caption: Synthesis of 2-Bromo-5-fluoropyridine.
Signaling Pathways
There is no information available in the searched literature regarding the involvement of 2-Bromo-5-fluoropyridine in any specific signaling pathways. This compound is primarily documented as a chemical intermediate for the synthesis of other molecules, such as mGluR5 antagonists for treating neuropathic pain.[8]
References
- 1. 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 3. longkechem.com [longkechem.com]
- 4. 2-Bromo-5-fluoropyridine CAS#: 41404-58-4 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Bromo-5-fluoropyridine(41404-58-4) IR Spectrum [m.chemicalbook.com]
- 8. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
Technical Guide to the ¹H NMR Spectroscopy of Bromofluoropyridine Derivatives
Disclaimer: This technical guide addresses the ¹H NMR spectroscopy of bromofluoropyridine derivatives. No public domain ¹H NMR spectral data for 2-Bromo-5-fluoropyridine-3,4-diamine could be located. This guide will focus on the closely related compound, 2-Bromo-5-fluoropyridine , and provide a general framework for ¹H NMR analysis applicable to this class of compounds.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly for the structural elucidation of organic molecules. For drug development professionals, understanding the intricacies of ¹H NMR is crucial for verifying molecular structures, assessing purity, and studying intermolecular interactions. This guide provides a detailed overview of the ¹H NMR characteristics of 2-Bromo-5-fluoropyridine and a comprehensive experimental protocol for acquiring such data.
Predicted ¹H NMR Spectrum of 2-Bromo-5-fluoropyridine
The structure of 2-Bromo-5-fluoropyridine dictates a specific pattern in its ¹H NMR spectrum. The pyridine ring contains three non-equivalent aromatic protons. The chemical shift of each proton is influenced by the electronegativity of the adjacent nitrogen, bromine, and fluorine atoms, as well as by spin-spin coupling with neighboring protons and the fluorine atom.
Expected Signals:
-
H-3: This proton is expected to appear as a doublet of doublets (dd). It is coupled to the adjacent H-4 proton and also shows a longer-range coupling to the fluorine atom at position 5.
-
H-4: This proton is anticipated to be the most complex signal, likely a doublet of doublets of doublets (ddd). It is coupled to the H-3 proton, the fluorine atom at position 5, and the H-6 proton.
-
H-6: This proton should appear as a doublet of doublets (dd). It is coupled to the H-4 proton and the fluorine atom at position 5.
The presence of the fluorine atom will introduce ¹H-¹⁹F coupling, which can be distinguished from ¹H-¹H coupling by its characteristic coupling constant values.
Quantitative Data Summary
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | Expected downfield | dd | JH3-H4, JH3-F5 | 1H |
| H-4 | Expected downfield | ddd | JH4-H3, JH4-F5, JH4-H6 | 1H |
| H-6 | Expected downfield | dd | JH6-H4, JH6-F5 | 1H |
Experimental Protocol: ¹H NMR Spectroscopy
This section details a standard protocol for the acquisition of a ¹H NMR spectrum for a solid organic compound like 2-Bromo-5-fluoropyridine.
4.1. Sample Preparation
-
Mass Determination: Accurately weigh approximately 5-25 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.[1] Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can slightly influence the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard (Optional): An internal standard, such as Tetramethylsilane (TMS), can be added for precise chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
4.2. Instrument Setup and Data Acquisition
-
Spectrometer Preparation: Ensure the NMR spectrometer is tuned and the magnetic field is locked and shimmed for homogeneity.
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including:
-
Pulse sequence (a standard single-pulse experiment is usually sufficient for a simple ¹H spectrum).
-
Spectral width (typically -2 to 12 ppm for ¹H NMR).
-
Acquisition time (usually 2-4 seconds).
-
Relaxation delay (1-5 seconds, depending on the compound).
-
Number of scans (from 8 to 128, depending on the sample concentration, to achieve a good signal-to-noise ratio).
-
-
Data Acquisition: Start the acquisition.
4.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Peak Picking: Identify the exact chemical shift of each peak and determine the coupling constants from the peak splittings.
Workflow and Logical Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the components in an NMR experiment.
Caption: Experimental workflow for ¹H NMR spectroscopy.
Caption: Logical relationship of components in an NMR experiment.
References
In-Depth Technical Guide to the Predicted ¹³C NMR Analysis of 2-Bromo-5-fluoropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed, predictive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for 2-Bromo-5-fluoropyridine-3,4-diamine. Due to the absence of direct experimental spectral data for this specific compound in the public domain, this document leverages established principles of NMR spectroscopy and existing data for analogous substituted pyridines to offer a robust, theoretical framework for spectral interpretation. This guide is intended to assist researchers in the identification, characterization, and quality control of this and structurally related compounds.
Predicted ¹³C NMR Chemical Shift Data
The prediction of ¹³C NMR chemical shifts for this compound is based on the additive effects of its substituents—bromo, fluoro, and two amino groups—on the pyridine ring. The analysis begins with the known chemical shifts of pyridine and incorporates substituent chemical shift (SCS) effects derived from simpler, related molecules such as 2-aminopyridine, 3-amino-2-bromopyridine, and 3,4-diaminopyridine.
The predicted chemical shifts for the carbon atoms of this compound are summarized in the table below. It is important to note that these are estimated values and may differ from experimental results.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | 145 - 155 | The C2 carbon is directly bonded to the electronegative bromine atom and the ring nitrogen, leading to a significant downfield shift. The presence of the adjacent amino group at C3 will also influence this shift. |
| C3 | 140 - 150 | Attached to an amino group and adjacent to the bromine-bearing C2 and the amino-bearing C4, this carbon is expected to be significantly deshielded. |
| C4 | 135 - 145 | Bonded to an amino group and situated between two other substituted carbons, its chemical shift is influenced by multiple electron-donating and withdrawing effects. |
| C5 | 148 - 158 (with C-F coupling) | The C5 carbon is directly attached to the highly electronegative fluorine atom, resulting in a strong downfield shift and characteristic carbon-fluorine coupling. |
| C6 | 125 - 135 | This carbon is expected to be the most shielded of the ring carbons, being influenced primarily by the ring nitrogen and the fluorine at the meta position. |
Experimental Protocol for ¹³C NMR Analysis
The following provides a detailed, generalized methodology for acquiring the ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its ability to dissolve a wide range of organic compounds, including those with polar functional groups like amines. Deuterated chloroform (CDCl₃) could also be considered if the compound shows sufficient solubility.
-
Concentration: A sample concentration of 10-50 mg/mL is typically sufficient for obtaining a good quality ¹³C NMR spectrum within a reasonable acquisition time.
-
Procedure:
-
Accurately weigh 10-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (¹³C{¹H}) should be performed.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is generally sufficient to cover the expected chemical shift range for aromatic and functionalized carbons.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration if needed.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will likely be necessary to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
Logical Relationships in Spectral Prediction
The following diagram illustrates the logical workflow for predicting the ¹³C NMR chemical shifts of the target molecule.
Caption: Predictive workflow for ¹³C NMR chemical shifts.
Signaling Pathway of Substituent Effects
The electronic effects of the substituents on the pyridine ring are key to understanding the resulting ¹³C NMR chemical shifts. The interplay of inductive and resonance effects determines the electron density at each carbon atom, thereby influencing its shielding and chemical shift.
Caption: Influence of substituents on ¹³C chemical shifts.
An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-5-fluoropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a predictive overview of the mass spectrometric behavior of 2-Bromo-5-fluoropyridine-3,4-diamine. Due to the absence of publicly available experimental mass spectra for this specific compound, this document outlines the anticipated fragmentation patterns under electron ionization (EI), supported by established principles of mass spectrometry for halogenated and amino-substituted pyridines. Detailed, generalized experimental protocols for acquiring such data are also provided, along with visualizations of the expected experimental workflow and fragmentation pathways to aid in the identification and characterization of this molecule.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its unique combination of functional groups. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such novel compounds. This guide details the predicted mass spectrometric analysis of this compound, focusing on the fragmentation pathways that are likely to occur under electron ionization.
The presence of bromine is a key feature, as its distinct isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M+2 peaks for bromine-containing fragments, aiding in their identification.[1][2] The fluorine atom and the two amino groups will also significantly influence the fragmentation cascade.
Predicted Mass Spectrometric Data
The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances of the key ions expected in the electron ionization mass spectrum of this compound. The molecular formula is C₅H₅BrFN₄, and the predicted monoisotopic molecular weight is approximately 218.97 g/mol .
| Predicted m/z | Proposed Fragment Ion | Interpretation | Predicted Relative Abundance |
| 219 / 221 | [M]⁺• | Molecular ion (containing ⁷⁹Br / ⁸¹Br) | Moderate |
| 204 / 206 | [M - NH]⁺• | Loss of an amino radical | Low |
| 192 / 194 | [M - HCN]⁺• | Loss of hydrogen cyanide from the pyridine ring | Low |
| 140 | [M - Br]⁺ | Loss of the bromine radical | High |
| 113 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide | Moderate |
| 86 | [C₄H₄N₂]⁺• | Ring fragmentation product | Moderate |
Predicted Fragmentation Pathways
Under electron ionization, this compound is expected to undergo a series of fragmentation reactions. The initial event is the formation of the molecular ion radical, [M]⁺•. This unstable species will then fragment through several pathways, primarily involving the loss of the bromine atom, elimination of small neutral molecules such as hydrogen cyanide (HCN) and ammonia (NH₃), and cleavage of the pyridine ring.
The presence of two amino groups suggests that alpha-cleavage, a common fragmentation pathway for amines, may also occur.[3] The stability of the aromatic pyridine ring will influence the overall fragmentation, with cleavages that maintain the aromaticity being favored.
References
An In-depth Technical Guide on the Physical Properties of 2-Bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-5-fluoropyridine. The information contained herein is intended to support research, development, and drug discovery activities by providing essential data on the compound's characteristics, handling, and synthetic applications.
Core Physical and Chemical Properties
2-Bromo-5-fluoropyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its physical properties are critical for its application in various chemical reactions and for ensuring appropriate handling and storage.
The following table summarizes the key physical and chemical properties of 2-Bromo-5-fluoropyridine.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrFN | [1] |
| Molecular Weight | 175.99 g/mol | [1] |
| CAS Number | 41404-58-4 | [2] |
| Appearance | White to light yellow crystalline solid or liquid | [3][4] |
| Melting Point | 30-31 °C | [2][3][5] |
| Boiling Point | 80-83 °C at 44 mmHg | [2] |
| 171.6 ± 20.0 °C at 760 mmHg | [5] | |
| Density | 1.707 ± 0.06 g/cm³ (Predicted) | [5][6] |
| Flash Point | 73 °C (163.4 °F) - closed cup | |
| Refractive Index | 1.5396 (Predicted) | [6] |
| pKa | -1.63 ± 0.10 (Predicted) | [6] |
| LogP | 1.51 | [5] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and for the synthesis of 2-Bromo-5-fluoropyridine are provided below.
The melting point of 2-Bromo-5-fluoropyridine can be determined using a standard capillary melting point apparatus.
Materials:
-
2-Bromo-5-fluoropyridine sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)
-
Thermometer
Procedure:
-
A small amount of the crystalline 2-Bromo-5-fluoropyridine is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the melting point apparatus along with a thermometer.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the final melting point. The melting range is reported as the range between these two temperatures.[7][8][9]
¹H and ¹³C NMR spectra are crucial for the structural elucidation and purity assessment of 2-Bromo-5-fluoropyridine.
Materials:
-
2-Bromo-5-fluoropyridine sample
-
Deuterated solvent (e.g., CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 or 500 MHz)
Procedure for Sample Preparation and Data Acquisition:
-
Approximately 5-10 mg of 2-Bromo-5-fluoropyridine is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a 5 mm NMR tube.
-
The NMR tube is then placed into the spectrometer's probe.
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} NMR spectra.[10]
ChemicalBook provides reference spectra for 2-Bromo-5-fluoropyridine.[11]
A common synthetic route to 2-Bromo-5-fluoropyridine involves the diazotization of 2-amino-5-fluoropyridine followed by a Sandmeyer-type reaction.
Materials:
-
2-Amino-5-fluoropyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
32% Sodium hydroxide (NaOH) solution
-
Ether
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
2-Amino-5-fluoropyridine is added in portions to cooled (0-5 °C) 48% hydrobromic acid.
-
A solution of bromine and sodium nitrite in water is added slowly to the reaction mixture while maintaining the temperature between 0-5 °C.
-
The reaction is stirred for one hour and then quenched with concentrated hydrochloric acid.
-
A 32% sodium hydroxide solution is added.
-
The reaction mixture is stirred at room temperature and then extracted three times with ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key chemical transformations involving 2-Bromo-5-fluoropyridine.
Caption: Synthesis of 2-Bromo-5-fluoropyridine.
Caption: Suzuki Coupling of 2-Bromo-5-fluoropyridine.
References
- 1. 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 3. 2-bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Bromo-5-fluoropyridine | Biochemical Assay Reagents | 41404-58-4 | Invivochem [invivochem.com]
- 6. 2-Bromo-5-fluoropyridine CAS#: 41404-58-4 [m.chemicalbook.com]
- 7. davjalandhar.com [davjalandhar.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR [m.chemicalbook.com]
Technical Guide: Determination of the Solubility of 2-Bromo-5-fluoropyridine-3,4-diamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solubility in Drug Development
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development. For a drug to be effective, it must first be in a solution to be absorbed by the body. Poor aqueous solubility is a major challenge in drug development, with nearly 40% of drug candidates failing to progress due to this issue.[1] The solubility of a compound in organic solvents is equally critical, particularly during synthesis, purification, crystallization, and the formulation of dosage forms.[1][2] Understanding the solubility profile of a compound like 2-Bromo-5-fluoropyridine-3,4-diamine in a range of organic solvents is essential for:
-
Solvent Selection: Identifying suitable solvents for reaction chemistry, extraction, and crystallization processes.[2]
-
Formulation Development: Choosing appropriate solvents or co-solvents to achieve the desired drug concentration in a liquid formulation.[3]
-
Predicting In Vivo Behavior: Early-stage solubility screening can help predict potential bioavailability issues.[3]
Physicochemical Properties of Related Compounds
While specific data for this compound is unavailable, examining related structures can provide some insights. For instance, 2-Bromo-5-fluoropyridine is a solid with a melting point of 30-31 °C and a boiling point of 80-83 °C at 44 mmHg.[4][5] The presence of amino groups in the target molecule is expected to increase its polarity and potential for hydrogen bonding, which will significantly influence its solubility profile compared to the parent 2-Bromo-5-fluoropyridine.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized and well-controlled experimental procedures.[6] The following are detailed methodologies for key experiments to determine the solubility of this compound.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method, developed by Higuchi and Connors, is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1] It is a robust and reliable method for compounds with low to moderate solubility.[1]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed in equilibrium with the solid phase.[1]
-
Add a known volume or weight of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to determine the time to reach equilibrium experimentally by taking samples at different time points.
-
Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Immediately filter the sample using a syringe filter compatible with the solvent to remove all undissolved solids.
-
Analyze the concentration of this compound in the clear filtrate using a validated analytical method.
Analytical Methods for Concentration Measurement
The choice of analytical method is dependent on the properties of the solute and the solvent.
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[7]
Procedure:
-
Method Development: Develop a stability-indicating HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for this compound.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[6]
Procedure:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve, which should be linear according to the Beer-Lambert law.[6]
-
Sample Analysis: Dilute the filtered saturated solution to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.[6]
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.[6]
Data Presentation
Quantitative solubility data should be summarized in a clear and structured table to facilitate comparison between different solvents and temperatures.
Table 1: Template for Solubility Data of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
| Methanol | 25 | Experimental Value | Calculated Value | HPLC |
| Ethanol | 25 | Experimental Value | Calculated Value | HPLC |
| Isopropanol | 25 | Experimental Value | Calculated Value | HPLC |
| Acetonitrile | 25 | Experimental Value | Calculated Value | HPLC |
| Dichloromethane | 25 | Experimental Value | Calculated Value | HPLC |
| Toluene | 25 | Experimental Value | Calculated Value | HPLC |
| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value | HPLC |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value | HPLC |
| Other Solvents | Other Temps | Experimental Value | Calculated Value | Method Used |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Decision Diagram for Analytical Method Selection.
Conclusion
While direct solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to obtain this critical information. By following the detailed experimental protocols for the shake-flask method coupled with appropriate analytical techniques like HPLC or UV-Vis spectrophotometry, scientists can generate reliable and reproducible solubility data. This information is invaluable for the successful development of this compound as a pharmaceutical intermediate or active ingredient, enabling informed decisions in process chemistry, formulation, and overall drug development strategy.
References
- 1. scispace.com [scispace.com]
- 2. research.unipd.it [research.unipd.it]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 5. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
Methodological & Application
Application Notes and Protocols for the Reactions of 2-Bromo-5-fluoropyridine-3,4-diamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Due to the limited availability of specific reaction data for 2-Bromo-5-fluoropyridine-3,4-diamine, this document provides detailed application notes and protocols based on the closely related and well-documented analog, 5-Bromo-pyridine-3,4-diamine. The reaction pathways and conditions presented are highly analogous and serve as a robust guide for the synthesis and functionalization of novel heterocyclic compounds derived from these precursors.
The primary reaction of interest for these ortho-diaminopyridines is the cyclocondensation to form the imidazo[4,5-b]pyridine scaffold. This core structure is of significant interest in medicinal chemistry due to its resemblance to purines, making it a valuable template for the development of kinase inhibitors and other therapeutic agents.[1][2] The bromo-substituent on the resulting fused ring system provides a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.
Key Reactions and Applications
Two principal reactions are highlighted in these notes:
-
Cyclocondensation: The reaction of the diamine with aldehydes or carboxylic acids to form 6-bromo-imidazo[4,5-b]pyridines. This is a foundational step in creating the core heterocyclic system.
-
Suzuki Cross-Coupling: The subsequent palladium-catalyzed reaction of the 6-bromo-imidazo[4,5-b]pyridine with various boronic acids to introduce a wide range of aryl and heteroaryl substituents. This allows for the exploration of the chemical space around the core scaffold to optimize biological activity.[1][3]
The resulting functionalized imidazo[4,5-b]pyridines have demonstrated significant potential as:
-
Antiproliferative Agents: Exhibiting activity against various cancer cell lines.[3][4][5]
-
Kinase Inhibitors: Targeting key enzymes in cellular signaling pathways implicated in cancer and other diseases.[1]
-
Antiviral and Antibacterial Agents: Showing promise in combating various pathogens.[5][6]
Data Presentation: Summary of Key Reactions
| Reaction Type | Starting Material | Reagent | Product | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Cyclocondensation | 5-Bromo-pyridine-3,4-diamine | Benzaldehyde | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | I₂ | - | EtOH | Reflux | 24 | - | [2] |
| Cyclocondensation | 5-Bromo-pyridine-3,4-diamine | 4-Cyanobenzaldehyde | 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | Na₂S₂O₅ | - | DMSO | - | - | 93.8 | [4] |
| Cyclocondensation | 5-Bromopyridine-2,3-diamine | Aromatic Carboxylic Acids | 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine | Eaton's Reagent | - | - | Reflux | - | - | [7] |
| Suzuki Coupling | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 4-Hydroxyphenylboronic acid | 6-(4-Hydroxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | - | - | - | [3] |
| Suzuki Coupling | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 4-Nitrophenylboronic acid | 6-(4-Nitrophenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | - | - | 51 | [3] |
| Suzuki Coupling | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | - | - | 63 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine via Cyclocondensation
This protocol describes the synthesis of the core imidazo[4,5-b]pyridine scaffold through the cyclocondensation of 5-bromo-pyridine-3,4-diamine with benzaldehyde.
Materials:
-
5-Bromo-pyridine-3,4-diamine
-
Benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
To a solution of 5-bromo-pyridine-3,4-diamine (1.00 g, 5.31 mmol) in DMSO (5 mL), add benzaldehyde (0.56 g, 5.31 mmol).
-
Add sodium metabisulfite (0.55 g, 2.92 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to afford 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine as a light brown powder.[4]
Protocol 2: Suzuki Cross-Coupling of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine with an Arylboronic Acid
This protocol details the functionalization of the 6-bromo position of the imidazo[4,5-b]pyridine core using a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water
-
Standard inert atmosphere glassware (Schlenk flask, etc.)
-
Heating and stirring apparatus
-
Extraction and purification equipment (separatory funnel, column chromatography)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (0.100 g, 0.37 mmol), the desired arylboronic acid (1.5 equivalents, 0.55 mmol), and potassium carbonate (2.5 equivalents, 0.91 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.035 g, 0.03 mmol) to the flask.
-
Add a mixture of dioxane and water (e.g., 4:1 or 3:1 ratio) as the solvent.
-
Heat the reaction mixture under reflux with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,6-disubstituted imidazo[4,5-b]pyridine.[3]
Visualizations
Experimental Workflow for Synthesis and Functionalization
Caption: General workflow for the synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives.
Signaling Pathway Inhibition by Imidazo[4,5-b]pyridine Derivatives
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by imidazo[4,5-b]pyridine derivatives.
References
Application Notes and Protocols for 2-Bromo-5-fluoropyridine-3,4-diamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-fluoropyridine-3,4-diamine is a halogenated diaminopyridine derivative. While specific data for this compound is scarce, its structural features—a pyridine core with vicinal diamines, a bromine atom, and a fluorine atom—suggest its significant potential as a versatile building block in organic synthesis, particularly for the construction of fused heterocyclic systems. The bromine atom offers a handle for cross-coupling reactions, while the diamine functionality is a classic precursor for the formation of five-membered heterocyclic rings, such as imidazoles. The fluorine atom can enhance the pharmacological properties of the final products, including metabolic stability and binding affinity.
The primary anticipated application of this compound is in the synthesis of substituted imidazo[4,5-b]pyridines, also known as purine bioisosteres. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including as kinase inhibitors, antiviral agents, and anticancer therapeutics.[1]
Postulated Synthesis
A plausible synthetic route to this compound can be extrapolated from standard pyridine chemistry. The synthesis would likely commence from a readily available substituted pyridine and involve sequential nitration and reduction steps.
A potential synthetic pathway is outlined below:
Caption: Postulated synthetic pathway to this compound.
Key Applications and Reaction Protocols
The vicinal diamine functionality in this compound is a key feature that allows for the construction of fused imidazole rings, leading to the formation of imidazo[4,5-b]pyridine derivatives.
Synthesis of 6-Bromo-5-fluoro-1H-imidazo[4,5-b]pyridine Derivatives
A primary application of this building block is expected to be the synthesis of 6-bromo-5-fluoro-1H-imidazo[4,5-b]pyridines through condensation with various carbonyl compounds.
Condensation with aldehydes in the presence of an oxidizing agent is a common method for forming 2-substituted imidazo[4,5-b]pyridines.[2]
Caption: General scheme for the synthesis of 2-aryl-imidazo[4,5-b]pyridines.
Experimental Protocol (Adapted from the synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine[3]):
-
To a solution of this compound (1.0 eq) in ethanol, add the desired aromatic aldehyde (1.1 eq).
-
Add a catalytic amount of an oxidizing agent, such as iodine (I₂) or p-benzoquinone.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 2-aryl-6-bromo-5-fluoro-1H-imidazo[4,5-b]pyridine.
Table 1: Representative Yields for the Synthesis of Imidazo[4,5-b]pyridines from Analogous Diamines
| Starting Diamine | Aldehyde | Product | Yield (%) | Reference |
| 5-bromo-2,3-diaminopyridine | Benzaldehyde | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 80 | [3] |
| 5-bromo-2,3-diaminopyridine | Benzaldehyde | 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 46 | [2] |
Condensation with carboxylic acids, often activated or in the presence of a strong acid catalyst like polyphosphoric acid (PPA), provides an alternative route to 2-substituted imidazo[4,5-b]pyridines.
Experimental Protocol (General Procedure):
-
Mix this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in polyphosphoric acid (PPA).
-
Heat the mixture at a high temperature (e.g., 150-200 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker of ice water.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Subsequent Functionalization
The resulting 6-bromo-5-fluoro-1H-imidazo[4,5-b]pyridine scaffold can be further functionalized, primarily at the bromine position, using modern cross-coupling techniques.
The bromine atom at the 6-position is amenable to palladium-catalyzed Suzuki cross-coupling reactions with various boronic acids to introduce aryl or heteroaryl substituents.[2]
Caption: Suzuki cross-coupling for C-C bond formation.
Experimental Protocol (Adapted from the Suzuki coupling of related brominated imidazo[4,5-b]pyridines[2]):
-
In a reaction vessel, combine the 6-bromo-5-fluoro-1H-imidazo[4,5-b]pyridine derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 6-aryl-5-fluoro-1H-imidazo[4,5-b]pyridine.
Table 2: Representative Yields for Suzuki Coupling of Analogous 6-Bromo-imidazo[4,5-b]pyridines
| Starting Material | Boronic Acid | Product | Yield (%) | Reference |
| 6-bromo-2-phenyl-N3-methylimidazo[4,5-b]pyridine | 4-cyanophenyl boronic acid | 6-(4-cyanophenyl)-2-phenyl-N3-methylimidazo[4,5-b]pyridine | 55 | [2] |
Safety and Handling
While specific safety data for this compound is unavailable, it should be handled with the care appropriate for a novel, potentially hazardous chemical. Based on related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
Refer to the Safety Data Sheet (SDS) for 2-bromo-5-fluoropyridine for general guidance on handling similar pyridine derivatives.
Conclusion
Although direct experimental data for this compound is currently lacking, its structure strongly suggests its utility as a valuable building block for the synthesis of medicinally relevant 6-bromo-5-fluoro-imidazo[4,5-b]pyridine derivatives. The protocols and data presented, derived from closely related analogs, provide a solid foundation for researchers to explore the synthetic potential of this compound in drug discovery and materials science. Further investigation into the synthesis and reactivity of this compound is warranted to fully elucidate its role in organic synthesis.
References
Application Notes and Protocols: Preparation of Novel Kinase Inhibitors Using 2-Bromo-5-fluoropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of novel kinase inhibitors derived from 2-bromo-5-fluoropyridine-3,4-diamine. This versatile building block offers a unique scaffold for the development of potent and selective inhibitors targeting key kinases implicated in cancer and other diseases. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry.[1][2][3][4]
Introduction
Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. The aminopyrimidine scaffold is a privileged structure in this field, as it can mimic the adenine ring of ATP, enabling competitive binding to the kinase active site.[5][6]
This compound is a promising starting material for the synthesis of novel kinase inhibitors. The presence of the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl and heteroaryl substituents.[1][2] The diamino functionality can be utilized to construct fused ring systems, such as purine bioisosteres, which are common in kinase inhibitor design. The fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final compounds.
This document details a proposed synthetic route for the preparation of a library of potential kinase inhibitors and provides protocols for their synthesis and evaluation.
Data Presentation
The following table summarizes the inhibitory activities of representative aminopyrimidine-based kinase inhibitors against various kinase targets. The data is compiled from literature on structurally related compounds to provide a benchmark for newly synthesized inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound |
| Rep-Inhib-01 | EGFR | 33 | Gefitinib |
| Rep-Inhib-02 | ALK | 25 | Crizotinib |
| Rep-Inhib-03 | VEGFR-2 | 9 | Sorafenib |
| Rep-Inhib-04 | JAK2 | 3 | Fedratinib |
| Rep-Inhib-05 | FAK | 94 | Compound A12 |
| Rep-Inhib-06 | Aurora A | 38 | CCT241736 |
Note: IC50 values are highly dependent on assay conditions.[7] The above data is for comparative purposes only.
Experimental Protocols
A plausible synthetic strategy for the generation of a library of kinase inhibitors from this compound involves an initial cyclization step to form a diaminopurine analogue, followed by a Suzuki-Miyaura cross-coupling reaction to introduce diversity.
Protocol 1: Synthesis of 6-Bromo-2-amino-8-fluoro-9H-purine
This protocol describes the formation of the purine core through cyclization of the starting diamine with formic acid.
Materials:
-
This compound
-
Formic acid
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10 M)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
pH paper
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of formic acid (e.g., 10-20 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 7-8.
-
The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 6-Bromo-2-amino-8-fluoro-9H-purine.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-2-amino-8-fluoro-9H-purine Derivatives
This protocol details the palladium-catalyzed coupling of the synthesized purine core with various arylboronic acids.[8][9][10]
Materials:
-
6-Bromo-2-amino-8-fluoro-9H-purine (from Protocol 1)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3 or Na2CO3, 2.0-3.0 eq)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1)
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 6-Bromo-2-amino-8-fluoro-9H-purine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K2CO3, 2.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-aryl-2-amino-8-fluoro-9H-purine derivative.
Mandatory Visualizations
Signaling Pathways
The synthesized aminopyrimidine-based kinase inhibitors are expected to target key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the general mechanisms of action for inhibitors of ALK, EGFR, and VEGFR signaling.
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition.[11][12][13][14][15]
Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.[16][17][18][19][20]
Caption: Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling.[21][22][23][24][25]
Experimental Workflows
Caption: Proposed synthetic workflow for novel kinase inhibitors.
Caption: General workflow for inhibitor discovery and optimization.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. mdpi.com [mdpi.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cusabio.com [cusabio.com]
- 25. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: The Role of 2-Aminobromofluoropyridines in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 2-Bromo-5-fluoropyridine-3,4-diamine is not a commonly documented reagent, the closely related isomers, 2-Amino-3-bromo-5-fluoropyridine and 3-Amino-2-bromo-5-fluoropyridine , are pivotal building blocks in modern medicinal chemistry. These compounds offer a versatile scaffold for the synthesis of complex heterocyclic molecules, particularly in the development of targeted therapeutics. The strategic placement of the amino, bromo, and fluoro substituents on the pyridine ring allows for a diverse range of chemical modifications, enabling the fine-tuning of pharmacological properties. This document provides an overview of the applications of these key intermediates, focusing on their use in the synthesis of kinase inhibitors and other therapeutic agents, complete with experimental protocols and mechanistic insights.
Application in Kinase Inhibitor Synthesis: Pexidartinib
A prime example of the utility of aminobromopyridine derivatives is in the synthesis of Pexidartinib (Turalio™), an orally bioavailable tyrosine kinase inhibitor. Pexidartinib is the first FDA-approved systemic therapy for symptomatic tenosynovial giant cell tumor (TGCT).[1][2][3] The synthesis of Pexidartinib utilizes a 2-aminopyridine core, highlighting the importance of this scaffold in developing targeted cancer therapies.
Mechanism of Action
Pexidartinib is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[1][4] In TGCT, tumor cells often overexpress the CSF1 ligand, leading to the recruitment and proliferation of CSF1R-expressing cells that contribute to tumor growth.[2][3] By blocking the CSF1R signaling pathway, Pexidartinib inhibits tumor cell proliferation.[5] Pexidartinib also shows potent inhibitory activity against other tyrosine kinases, including c-Kit and FMS-like tyrosine kinase 3 (FLT3).[2][5]
Quantitative Data: Inhibitory Activity of Pexidartinib
The inhibitory potency of Pexidartinib against various kinase targets has been well-characterized. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Pexidartinib against its primary targets.
| Target Kinase | IC50 (nM) | Reference |
| c-Kit | 10 | [6] |
| CSF1R (cFMS) | 20 | [6] |
| FLT3 | 160 | [6] |
| KDR (VEGFR2) | 350 | [6] |
| FLT1 (VEGFR1) | 880 | [6] |
Signaling Pathway of Pexidartinib
The diagram below illustrates the mechanism of action of Pexidartinib in inhibiting the CSF1R signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor | springermedizin.de [springermedizin.de]
- 4. A Comprehensive Review of Lemborexant to Treat Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Synthesis of Imidazo[4,5-b]pyridines from 2-Bromo-5-fluoropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 7-Bromo-5-fluoro-1H-imidazo[4,5-b]pyridine derivatives, starting from 2-Bromo-5-fluoropyridine-3,4-diamine. The structural similarity of imidazo[4,5-b]pyridines to purines has made them a significant scaffold in medicinal chemistry, with applications as kinase inhibitors and for their diverse biological properties.[1] This protocol is based on established methods for the synthesis of the imidazo[4,5-b]pyridine core via condensation of a diaminopyridine with an aldehyde.
General Synthetic Scheme
The synthesis involves the cyclocondensation of this compound with a suitable aldehyde in the presence of an oxidizing agent to form the imidazole ring. This one-pot reaction is a common and effective method for the preparation of 2-substituted imidazo[4,5-b]pyridines.
Reaction:
Data Presentation: Expected Yields for Similar Syntheses
While a specific yield for the reaction starting from this compound is not available in the reviewed literature, the following table summarizes reported yields for the synthesis of various imidazo[4,5-b]pyridines from different substituted 2,3-diaminopyridines and aldehydes, providing an expected range for the described protocol.
| Starting Diaminopyridine | Aldehyde | Oxidant/Catalyst | Solvent | Yield (%) | Reference |
| 5-bromo-2,3-diaminopyridine | Benzaldehyde | p-benzoquinone | Not specified | 46 | [2] |
| 5-bromo-N2-methylpyridine-2,3-diamine | Benzaldehyde | p-benzoquinone | Not specified | 86 | [2] |
| 2,3-diaminopyridine | Substituted aryl aldehydes | Air | Water | 83-87 | [3] |
| 3,4-diaminopyridine | Benzaldehydes | Na2S2O5 | DMSO | 58-94 | [4] |
Experimental Protocol
This protocol details the synthesis of 7-Bromo-5-fluoro-2-phenyl-1H-imidazo[4,5-b]pyridine as a representative example.
Materials:
-
This compound
-
Benzaldehyde
-
p-Benzoquinone (or Sodium Metabisulfite, Na2S2O5)
-
Dimethyl Sulfoxide (DMSO) or Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMSO or ethanol.
-
Addition of Reagents: Add benzaldehyde (1.0-1.2 eq) to the solution. Subsequently, add the oxidizing agent, such as p-benzoquinone (1.1 eq) or sodium metabisulfite (Na2S2O5) (1.2 eq). The use of Na2S2O5 in DMSO has been shown to be effective for this type of cyclization.[4][5]
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. If using DMSO, pour the reaction mixture into ice water and stir until a precipitate forms. If using ethanol, the product may precipitate upon cooling.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 7-Bromo-5-fluoro-2-phenyl-1H-imidazo[4,5-b]pyridine.
-
Characterization: Characterize the final product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Signaling Pathway and Logical Relationships
Caption: Workflow for the synthesis of imidazo[4,5-b]pyridines.
This application note provides a foundational protocol for the synthesis of novel imidazo[4,5-b]pyridine derivatives. Researchers can adapt this methodology by varying the aldehyde to generate a library of compounds for further investigation in drug discovery programs. The structural similarity of these compounds to purines suggests their potential as modulators of various biological pathways.[6]
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Quinoxaline Derivatives from 2-Bromo-5-fluoropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of novel quinoxaline derivatives, specifically 7-bromo-6-fluoro-substituted pyrido[3,4-b]pyrazines, from 2-Bromo-5-fluoropyridine-3,4-diamine. The primary synthetic route described is the condensation reaction with various 1,2-dicarbonyl compounds. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors for anticancer therapies. This guide includes representative experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the experimental workflow and a relevant biological signaling pathway.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities include anticancer, antiviral, antibacterial, and anti-inflammatory properties. The fusion of a pyrazine ring to an aromatic system, in this case, a substituted pyridine ring to form a pyrido[3,4-b]pyrazine, offers a versatile scaffold for drug design. The introduction of bromine and fluorine atoms can significantly modulate the physicochemical and pharmacological properties of these molecules, potentially enhancing their efficacy and selectivity.
The standard and most efficient method for synthesizing quinoxaline derivatives is the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. This application note details the synthesis of novel 7-bromo-6-fluoro-pyrido[3,4-b]pyrazines from this compound and various 1,2-diketones.
General Reaction Scheme
The synthesis of 7-bromo-6-fluoro-substituted pyrido[3,4-b]pyrazines is achieved through the condensation of this compound with a 1,2-dicarbonyl compound in a suitable solvent, often with acid catalysis.
Figure 1: General reaction scheme for the synthesis of 7-bromo-6-fluoro-substituted pyrido[3,4-b]pyrazines.
Experimental Protocols
The following protocols are representative methods for the synthesis of 7-bromo-6-fluoro-pyrido[3,4-b]pyrazines.
Protocol 1: Synthesis of 7-bromo-6-fluoro-2,3-dimethyl-pyrido[3,4-b]pyrazine (3a)
-
Materials:
-
This compound (1 mmol, 207.0 mg)
-
Diacetyl (biacetyl) (1.1 mmol, 94.7 mg, 0.10 mL)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol) and ethanol (10 mL).
-
Stir the mixture at room temperature until the diamine is fully dissolved.
-
Add diacetyl (1.1 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 7-bromo-6-fluoro-2,3-dimethyl-pyrido[3,4-b]pyrazine.
-
For higher purity, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel.
-
Protocol 2: Synthesis of 7-bromo-6-fluoro-2,3-diphenyl-pyrido[3,4-b]pyrazine (3b)
-
Materials:
-
This compound (1 mmol, 207.0 mg)
-
Benzil (1 mmol, 210.2 mg)
-
Glacial Acetic Acid (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
In a 25 mL round-bottom flask, suspend this compound (1 mmol) and benzil (1 mmol) in glacial acetic acid (5 mL).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 120°C) with vigorous stirring.
-
Maintain the reflux for 3-5 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Pour the mixture into 50 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to yield 7-bromo-6-fluoro-2,3-diphenyl-pyrido[3,4-b]pyrazine.
-
Recrystallization from a suitable solvent such as ethanol or ethyl acetate can be performed for further purification if necessary.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 7-bromo-6-fluoro-pyrido[3,4-b]pyrazine derivatives based on the protocols described above.
| Product | 1,2-Dicarbonyl Compound | Solvent | Time (h) | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| 3a | Diacetyl | Ethanol/AcOH | 2-4 | 85-95 | 165-167 | 8.85 (s, 1H), 2.78 (s, 3H), 2.75 (s, 3H) | 271.0 [M+H]⁺ |
| 3b | Benzil | Acetic Acid | 3-5 | 90-98 | 218-220 | 8.92 (s, 1H), 7.30-7.55 (m, 10H) | 395.0 [M+H]⁺ |
| 3c | Glyoxal | Ethanol/AcOH | 1-2 | 80-90 | 150-152 | 8.80 (s, 1H), 8.65 (s, 1H), 8.62 (s, 1H) | 243.0 [M+H]⁺ |
Note: The NMR and MS data are predicted and representative for the proposed structures.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 7-bromo-6-fluoro-pyrido[3,4-b]pyrazines.
Caption: Experimental workflow for synthesis and purification.
Logical Relationship of Synthesis
This diagram shows the logical relationship between the reactants and the resulting product class.
Caption: Logical relationship of the synthetic pathway.
Relevant Signaling Pathway: PI3K/AKT/mTOR
Quinoxaline derivatives have been identified as potent inhibitors of kinase signaling pathways, which are often dysregulated in cancer. The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth, and its inhibition is a key strategy in anticancer drug development.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by quinoxaline derivatives.
Conclusion
The synthetic protocols outlined in this document provide a reliable and efficient methodology for the preparation of novel 7-bromo-6-fluoro-substituted pyrido[3,4-b]pyrazines from this compound. The resulting compounds are valuable scaffolds for the development of new therapeutic agents, particularly kinase inhibitors for cancer treatment. The provided data and visualizations serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Suzuki-Miyaura Coupling with 2-Bromo-5-fluoropyridine-3,4-diamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-fluoropyridine-3,4-diamine derivatives. This class of compounds holds significant potential in medicinal chemistry, and the ability to functionalize them through C-C bond formation is crucial for the development of novel therapeutic agents.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[2]
The substrate, this compound, presents a unique set of challenges and opportunities. The pyridine core is a common scaffold in many biologically active molecules.[3] The fluorine atom can enhance metabolic stability and binding affinity, while the vicinal diamino groups offer sites for further chemical modification or can act as key pharmacophoric features. However, the presence of multiple nitrogen-containing functional groups, particularly the adjacent amino groups, can lead to catalyst inhibition by coordinating to the palladium center, potentially reducing reaction efficiency.[2][4] Therefore, careful selection of the catalyst, ligand, base, and solvent system is critical for a successful coupling reaction.
These application notes provide a generalized protocol and representative data based on structurally similar compounds to guide the development of specific reaction conditions for this compound derivatives.
Data Presentation
Disclaimer: The following table summarizes quantitative data from Suzuki-Miyaura coupling reactions of various substituted bromopyridines. As there is no specific data available in the literature for this compound, this table should be used as a guideline for expected reactivity and yields. Significant optimization will be required for the specific substrate.
| Entry | Bromopyridine Derivative | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-4-bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12-24 | 85-95 | [3] |
| 2 | 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 80-90 | 12-24 | ~80 | [4] |
| 3 | 2-Bromo-5-fluoropyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 100 | 6-18 | 75-90 | [5] |
| 4 | 2-Bromo-5-fluoropyridine | 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 70-85 | [5] |
| 5 | 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 120-150 (µW) | 0.17-0.5 | 70-90 | [2] |
Experimental Protocols
This section provides a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and will likely require optimization for specific substrates and desired outcomes.
Materials
-
This compound derivative (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate or oil bath
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup (Conventional Heating)
-
To a dry Schlenk flask containing a magnetic stir bar, add the this compound derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Under a positive pressure of inert gas, add the palladium catalyst and, if applicable, the ligand.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 8 to 24 hours.[6]
Reaction Setup (Microwave Irradiation)
-
In a microwave vial, combine the this compound derivative (1.0 equiv), the arylboronic acid (1.5 equiv), the base (2.0 equiv), the palladium catalyst, and the ligand (if applicable).[2]
-
Add the chosen degassed solvent to the vial.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[2][4]
Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.[6]
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Bromo-Substituted Imidazo[4,5-b]pyridine Derivatives as Potential Anticancer Agents
Disclaimer: Due to the limited availability of public domain data on the biological activity of compounds directly derived from 2-Bromo-5-fluoropyridine-3,4-diamine, this document provides a representative example based on the closely related class of bromo-substituted imidazo[4,5-b]pyridines. The methodologies and data presented are compiled from published research on these analogous compounds and are intended to serve as a guide for researchers, scientists, and drug development professionals in this field.
Introduction
Imidazo[4,5-b]pyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their structural similarity to purine bases. This structural analogy allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Notably, certain substituted imidazo[4,5-b]pyridines have demonstrated potent anticancer properties. The introduction of a bromine atom onto the pyridine ring, often at the 6-position, has been a key structural feature in the development of promising anticancer candidates. These compounds often exert their effects through the inhibition of critical cellular signaling pathways, such as those regulated by cyclin-dependent kinases (CDKs), which are pivotal in cell cycle control and transcription. [1][2]This document outlines the biological activity, experimental protocols, and potential signaling pathways associated with bromo-substituted imidazo[4,5-b]pyridine derivatives.
Biological Activity of Bromo-Substituted Imidazo[4,5-b]pyridines
Bromo-substituted imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Several studies have demonstrated that these compounds can exhibit potent cytotoxic effects, with some derivatives showing activity in the sub-micromolar range. For instance, a series of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines displayed significant anticancer activity against breast cancer cell lines, MCF-7 and BT-474. [3][4]Another study on 2,3-diaryl-3H-imidazo[4,5-b]pyridines also reported moderate cytotoxic activity against a panel of nine cancer cell lines. [5] The mechanism of action for many of these compounds is linked to the inhibition of protein kinases, particularly CDKs. [1]For example, certain N-phenyl-imidazo[4,5-b]pyridin-2-amines have shown potent inhibitory activity against CDK9, a key regulator of transcription. [2]Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells. [2]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative bromo-substituted imidazo[4,5-b]pyridine derivatives from the literature.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 3h | 6-bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | MCF-7 | Not specified | [3][4] |
| BT-474 | Not specified | [3][4] | ||
| 3j | 6-bromo-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine | MCF-7 | Not specified | [3][4] |
| BT-474 | Not specified | [3][4] | ||
| 18b | N-(4-methoxyphenyl)-6-bromoimidazo[4,5-b]pyridin-2-amine | HCT-116 | Not specified | [2] |
| MCF-7 | Not specified | [2] | ||
| Compound 3f | 2,3-bis(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine | K562 | Moderate Activity | [5] |
Note: Specific IC50 values for compounds 3h, 3j, and 18b were not explicitly provided in the abstracts of the cited literature, but they were highlighted as having prominent or potent activity.
Experimental Protocols
Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines (Representative Protocol)
This protocol is a generalized procedure based on the synthesis of similar compounds. [3][4] Materials:
-
5-Bromopyridine-2,3-diamine
-
Substituted aromatic aldehydes
-
Ethanol
-
Sodium metabisulfite (Na2S2O5)
-
Glacial acetic acid
-
Microwave reactor (for microwave-assisted synthesis)
Procedure (Conventional Method):
-
A mixture of 5-bromopyridine-2,3-diamine (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL) is stirred at room temperature.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Procedure (Microwave-Assisted Method):
-
A mixture of 5-bromopyridine-2,3-diamine (1 mmol), a substituted aromatic aldehyde (1 mmol), and a catalytic amount of glacial acetic acid in a suitable solvent (e.g., ethanol) is placed in a microwave-safe vessel.
-
The vessel is sealed and subjected to microwave irradiation at a specified temperature and time (e.g., 120°C for 10-15 minutes).
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The resulting solid is filtered, washed with a suitable solvent, and dried.
-
Purification is carried out by recrystallization.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Signaling Pathway
The anticancer activity of many imidazo[4,5-b]pyridine derivatives is attributed to their ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK9. [1][2]CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), which is a critical step for the transition from transcription initiation to productive elongation.
In many cancers, there is a high dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1. By inhibiting CDK9, imidazo[4,5-b]pyridine derivatives can block the transcription of these key survival genes. The subsequent decrease in the levels of anti-apoptotic proteins sensitizes cancer cells to apoptosis, leading to cell death.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-fluoropyridine-3,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-5-fluoropyridine-3,4-diamine synthesis.
I. Proposed Synthetic Pathway
A plausible synthetic route to this compound involves a multi-step process starting from 2-bromo-5-fluoropyridine. The key steps are sequential nitration followed by a selective reduction of the nitro groups.
Caption: Proposed synthetic pathway for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 2-Bromo-5-fluoropyridine.
Q2: What are the key transformations in the synthesis of this compound?
The key transformations are the regioselective introduction of two nitro groups onto the pyridine ring at positions 3 and 4, followed by the selective reduction of these nitro groups to amines.
Q3: Why is the nitration step challenging?
The pyridine ring is electron-deficient, making electrophilic aromatic substitution, such as nitration, generally difficult. The existing bromo and fluoro substituents further influence the position of the incoming nitro groups. Harsh reaction conditions are often required, which can lead to side product formation and degradation of the starting material.
Q4: What are the common methods for reducing dinitropyridines?
Common methods for the reduction of dinitropyridines to diaminopyridines include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), and chemical reduction using metal/acid systems such as iron in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl).
Q5: How can I purify the final product, this compound?
Purification can typically be achieved through column chromatography on silica gel or recrystallization from a suitable solvent system. The choice of solvent will depend on the polarity and solubility of the final product and any impurities.
III. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
A. Nitration Steps (Step 1 & 2)
Problem 1: Low Yield of Nitration
| Possible Cause | Troubleshooting Suggestion |
| Insufficiently harsh nitrating conditions | The electron-deficient nature of the pyridine ring requires strong nitrating agents. Consider using a mixture of fuming nitric acid and concentrated sulfuric acid. |
| Degradation of starting material | The reaction temperature might be too high. Carefully control the temperature during the addition of the nitrating agent, often at 0°C or below. |
| Incorrect regioselectivity | The directing effects of the bromo and fluoro groups can lead to a mixture of isomers. Analyze the product mixture carefully using techniques like NMR and consider optimizing the reaction temperature and time to favor the desired isomer. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion. |
Problem 2: Formation of Multiple Isomers
| Possible Cause | Troubleshooting Suggestion |
| Lack of regiocontrol | The directing effects of the substituents may not be strong enough to favor a single isomer. Explore different nitrating agents and solvent systems to enhance regioselectivity. |
| Reaction temperature | Temperature can significantly influence the isomer ratio. Experiment with a range of temperatures to find the optimal condition for the desired isomer. |
B. Reduction Step (Step 3)
Problem 1: Incomplete Reduction of Nitro Groups
| Possible Cause | Troubleshooting Suggestion |
| Catalyst deactivation (for catalytic hydrogenation) | Ensure the catalyst is fresh and active. Catalyst poisoning can occur from impurities in the starting material or solvent. Purify the dinitro intermediate before reduction. |
| Insufficient reducing agent | Use a sufficient excess of the reducing agent (e.g., metal in acid reductions). |
| Poor solubility of the starting material | The dinitropyridine may have poor solubility in the reaction solvent, limiting its contact with the catalyst or reducing agent. Choose a solvent system in which the starting material is reasonably soluble. |
| Low hydrogen pressure (for catalytic hydrogenation) | For challenging reductions, increasing the hydrogen pressure may be necessary. |
Problem 2: Formation of Side Products (e.g., partially reduced intermediates, dehalogenated products)
| Possible Cause | Troubleshooting Suggestion |
| Over-reduction or dehalogenation | The reaction conditions may be too harsh. For catalytic hydrogenation, consider using a less active catalyst or milder conditions (lower temperature, lower pressure). For metal/acid reductions, control the temperature and reaction time carefully. |
| Formation of azo or azoxy compounds | This can occur with certain reducing agents. Ensure complete reduction to the amine by using a sufficient amount of reducing agent and allowing for adequate reaction time. |
| Hydrolysis of functional groups | If using acidic conditions for reduction, sensitive functional groups may be hydrolyzed. Consider using neutral reduction conditions, such as catalytic transfer hydrogenation with ammonium formate. |
digraph "Troubleshooting_Reduction" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#202124"];Start [label="Reduction of Dinitro Intermediate", fillcolor="#4285F4"]; Problem [label="Low Yield or Impure Product", shape=diamond, fillcolor="#EA4335"]; Incomplete [label="Incomplete Reduction", fillcolor="#FBBC05", fontcolor="#202124"]; SideProducts [label="Side Product Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Increase reducing agent/catalyst loading\nOptimize solvent for solubility\nIncrease H2 pressure", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2 [label="Use milder reducing agent\nOptimize reaction time and temperature\nConsider alternative reduction method (e.g., transfer hydrogenation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Problem; Problem -> Incomplete [label="Check TLC/HPLC"]; Problem -> SideProducts [label="Analyze by NMR/MS"]; Incomplete -> Solution1; SideProducts -> Solution2; }
Caption: Troubleshooting workflow for the reduction of the dinitro intermediate.
IV. Experimental Protocols
The following are generalized experimental protocols based on established chemical transformations. Note: These protocols should be considered as a starting point and may require optimization for the specific substrate and desired scale.
A. Step 1 & 2: Nitration of 2-Bromo-5-fluoropyridine to 2-Bromo-5-fluoro-3,4-dinitropyridine
-
Materials:
-
2-Bromo-5-fluoropyridine
-
Fuming Nitric Acid (≥90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0°C.
-
Slowly add 2-bromo-5-fluoropyridine to the cold sulfuric acid while maintaining the temperature below 5°C.
-
Prepare a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) in the dropping funnel and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the pyridine in sulfuric acid, ensuring the temperature does not exceed 5-10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) while monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude dinitro product.
-
Purify the crude product by column chromatography on silica gel.
-
B. Step 3: Reduction of 2-Bromo-5-fluoro-3,4-dinitropyridine to this compound
-
Method 1: Catalytic Hydrogenation
-
Materials:
-
2-Bromo-5-fluoro-3,4-dinitropyridine
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
-
Celite
-
-
Procedure:
-
Dissolve the dinitro compound in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Connect the flask to a hydrogenator or use a hydrogen balloon.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine.
-
Purify the product by column chromatography or recrystallization.
-
-
-
Method 2: Metal/Acid Reduction
-
Materials:
-
2-Bromo-5-fluoro-3,4-dinitropyridine
-
Iron powder (Fe)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Hydroxide solution
-
-
Procedure:
-
In a round-bottom flask, suspend the dinitro compound and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux.
-
Slowly add glacial acetic acid to the refluxing mixture.
-
Continue refluxing and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude diamine.
-
Purify the product as needed.
-
-
V. Quantitative Data Summary
The following table provides a general overview of expected yields for analogous reactions. Actual yields for the synthesis of this compound may vary and will depend on the optimization of the reaction conditions.
| Reaction Step | Reagents and Conditions | Typical Yield Range (%) |
| Nitration | Fuming HNO₃, H₂SO₄ | 40 - 70 |
| Reduction (Catalytic Hydrogenation) | H₂, Pd/C | 80 - 95 |
| Reduction (Metal/Acid) | Fe, AcOH | 70 - 90 |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#202124"];Start [label="Start:\n2-Bromo-5-fluoropyridine", fillcolor="#34A853"]; Nitration1 [label="Step 1: Nitration", fillcolor="#4285F4"]; Intermediate1 [label="2-Bromo-5-fluoro-3-nitropyridine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nitration2 [label="Step 2: Nitration", fillcolor="#4285F4"]; Intermediate2 [label="2-Bromo-5-fluoro-3,4-dinitropyridine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Step 3: Reduction", fillcolor="#4285F4"]; Purification [label="Purification", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Final Product:\nthis compound", fillcolor="#34A853"];
Start -> Nitration1; Nitration1 -> Intermediate1; Intermediate1 -> Nitration2; Nitration2 -> Intermediate2; Intermediate2 -> Reduction; Reduction -> Purification; Purification -> Product; }
Caption: A high-level experimental workflow for the synthesis.
Technical Support Center: Purification of 2-Bromo-5-fluoropyridine-3,4-diamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the purification of 2-Bromo-5-fluoropyridine-3,4-diamine. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Purity After Initial Isolation | Incomplete reaction or presence of starting materials. | - Monitor the reaction progress using TLC or LC-MS to ensure full conversion of the starting material. - Isolate the crude product and purify using column chromatography. |
| Formation of byproducts during the reaction. | - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize byproduct formation. - Characterize major impurities by NMR or MS to understand their origin and devise a suitable purification strategy. | |
| Product Discoloration (Turns Dark) | Oxidation of the diamine functional groups. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. - Use degassed solvents for extraction and purification. - Store the purified compound under an inert atmosphere and protected from light. |
| Presence of residual metal catalysts from the synthesis. | - Treat the crude product with a metal scavenger. - Perform an aqueous wash with a chelating agent like EDTA during the workup. | |
| Difficulty in Removing a Persistent Impurity | Co-elution with the product during column chromatography. | - Adjust the solvent system for chromatography by trying different solvent polarities or using a gradient elution. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Similar solubility profile to the desired product. | - Attempt recrystallization from a different solvent system. A co-solvent system (a good solvent and a poor solvent) might be effective. | |
| Low Recovery After Recrystallization | High solubility of the product in the chosen solvent. | - Reduce the amount of solvent used for recrystallization. - Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. |
| Premature crystallization during hot filtration. | - Preheat the filtration funnel and receiving flask. - Use a minimum amount of hot solvent to dissolve the compound. | |
| Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound or impurities. | - Lower the cooling rate. - Add a seed crystal to induce crystallization. - Try a lower-boiling point solvent for recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Based on analogous syntheses of similar aromatic diamines, common impurities may include:
-
Unreacted starting materials: Such as a nitro-amino or dinitro precursor if the synthesis involves a reduction step.
-
Partially reduced intermediates: For example, a nitro-amino compound if the starting material was a dinitro compound.
-
Over-brominated or under-brominated species: If bromination is a key step in the synthesis of the precursor.
-
Oxidation products: Aromatic diamines can be sensitive to air and light, leading to colored impurities.
Q2: What is the recommended method for purifying crude this compound?
A2: A combination of column chromatography followed by recrystallization is often effective.
-
Column Chromatography: Silica gel is a common stationary phase. The mobile phase can be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A gradient elution is recommended to separate the product from impurities.
-
Recrystallization: The choice of solvent is critical and may require some experimentation. A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvents for similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
Q3: How should I store the purified this compound to prevent degradation?
A3: Due to the presence of the diamine groups, the compound is susceptible to oxidation. It should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, protected from light, and at a low temperature (refrigerated or frozen).
Experimental Protocols
General Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a polar solvent (e.g., a gradient of 0% to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the compound.
-
Dissolution: In a flask, add the crude compound and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Crystal Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Hypothetical Purification of this compound by Column Chromatography
| Parameter | Crude Product | Purified Product |
| Appearance | Dark brown solid | Light yellow solid |
| Purity (by HPLC) | 85% | >98% |
| Major Impurity 1 | 5% (Unreacted nitro-precursor) | <0.1% |
| Major Impurity 2 | 3% (Oxidized byproduct) | Not Detected |
| Yield | - | 75% |
Table 2: Hypothetical Solvent Screening for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Recommendation |
| Water | Insoluble | Insoluble | - | Not suitable |
| Hexanes | Insoluble | Sparingly soluble | Poor | Not ideal as a single solvent |
| Ethyl Acetate | Sparingly soluble | Soluble | Good | Promising |
| Ethanol | Soluble | Very soluble | Low yield | May be suitable for washing |
| Ethyl Acetate/Hexanes (1:1) | Sparingly soluble | Soluble | Excellent | Recommended |
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting common purification problems.
Technical Support Center: Regioselectivity in Reactions of 2-Bromo-5-fluoropyridine-3,4-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoropyridine-3,4-diamine. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to regioselectivity in its reactions, particularly in the synthesis of imidazo[4,5-c]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioselectivity issues when reacting this compound in cyclization reactions?
A1: The primary challenge arises from the two chemically non-equivalent amino groups at the C3 and C4 positions. The electronic environment of each amino group is uniquely influenced by the substituents on the pyridine ring (C2-Bromo, C5-Fluoro, and the ring nitrogen). This difference in electronic nature and steric hindrance leads to two possible regioisomers upon cyclization with asymmetric reagents like aldehydes or orthoesters.
-
C4-Amino Group: This group is para to the strongly electron-withdrawing fluoro group and meta to the bromo group. The fluorine's strong inductive and mesomeric effects decrease the nucleophilicity of the C4-amino group.
-
C3-Amino Group: This group is ortho to the sterically bulky bromo group and meta to the fluoro group. While electronically less deactivated by the fluoro group compared to the C4-amine, it experiences significant steric hindrance from the adjacent bromine atom.
The final product distribution depends on the delicate balance between these electronic and steric factors.
Q2: In a condensation reaction with an aromatic aldehyde, which of the two amino groups is expected to be more reactive?
A2: Predicting the more reactive amino group involves assessing competing electronic and steric effects. Generally, the C4-amino group, despite being electronically deactivated by the para-fluoro substituent, is sterically more accessible than the C3-amino group, which is hindered by the large bromine atom at C2. In many cases, the initial attack by the less sterically hindered amine is favored. However, reaction conditions can heavily influence this outcome. For instance, thermodynamic conditions might favor the formation of the more stable product, which may not arise from the kinetically favored initial attack.
Q3: How do reaction conditions (e.g., catalyst, solvent, temperature) influence the regioselectivity of imidazo[4,5-c]pyridine formation?
A3: Reaction conditions are critical in controlling which regioisomer is formed.
-
Catalyst: Acidic catalysts (e.g., p-TsOH) can protonate the pyridine nitrogen, further altering the electronic landscape and potentially influencing which amine is more nucleophilic. In oxidative cyclizations, the nature of the oxidant can also play a role.
-
Solvent: Polar aprotic solvents like DMF or DMSO are common for these reactions.[1] Solvent polarity can influence the transition state energies for the formation of the two different isomers.
-
Temperature: Higher temperatures often favor the thermodynamically more stable product, allowing for the reversal of the initial, kinetically favored cyclization.[2] Lower temperatures tend to favor the kinetic product, which often results from the attack of the less sterically hindered amine.
Troubleshooting Guides
Issue 1: My reaction with an aldehyde yields a mixture of two regioisomers that are difficult to separate.
| Possible Cause | Solution |
| Similar Reactivity of Amino Groups | The electronic and steric differences between the C3 and C4 amino groups are not pronounced enough under your current conditions to favor one isomer significantly. |
| Suboptimal Reaction Temperature | The reaction may be running under conditions that allow for the formation of both kinetic and thermodynamic products. Try lowering the reaction temperature (e.g., from reflux to room temperature or 0 °C) to favor the kinetic product, which is often formed in higher selectivity. Conversely, running the reaction at a higher temperature for a longer duration might favor the formation of a single, more stable thermodynamic product.[2] |
| Incorrect Catalyst or Solvent System | The chosen catalyst or solvent may not be optimal for directing the reaction towards a single isomer. Screen a variety of solvents with different polarities.[3] Experiment with different acid catalysts (e.g., p-TsOH, acetic acid) or switch to oxidative conditions if applicable (e.g., using Na₂S₂O₅ adducts of aldehydes).[4] |
| Separation Difficulty | Regioisomers often have very similar polarities. For separation, utilize high-performance column chromatography with a shallow solvent gradient. If separation is still challenging, consider derivatizing the mixture to alter the polarity of one isomer selectively, followed by separation and deprotection. |
Issue 2: The cyclization reaction has a very low yield or does not proceed at all.
| Possible Cause | Solution |
| Deactivated Starting Material | The electron-withdrawing effects of the halogen substituents and the pyridine nitrogen significantly reduce the nucleophilicity of the diamine, making it unreactive towards weak electrophiles. |
| Inappropriate Reaction Conditions | The reaction may require more forcing conditions or a more reactive coupling partner. Use a more reactive electrophile, such as an acid chloride or an orthoester, instead of a carboxylic acid.[5] Ensure the reaction is performed under anhydrous conditions, as water can interfere with the reaction. |
| Oxidative Degradation | Diamines can be sensitive to air oxidation, especially at elevated temperatures, leading to decomposition and low yields. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Poor Solubility of Starting Material | The diamine may not be fully soluble in the chosen solvent, limiting the reaction rate. Use a solvent in which the starting materials are fully soluble, such as DMF, DMSO, or NMP, and consider gentle heating to aid dissolution. |
Data Presentation
Table 1: Hypothetical Regioselectivity in the Reaction of this compound with Benzaldehyde under Various Conditions
This data is illustrative, based on general principles of regioselectivity, and intended for comparative purposes. Actual results may vary.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Isomer Ratio (A:B) * | Combined Yield (%) |
| 1 | Acetic Acid (20) | Ethanol | 80 | 12 | 60:40 | 55 |
| 2 | p-TsOH (10) | Toluene | 110 | 8 | 75:25 | 68 |
| 3 | None (air oxidant) | DMF | 100 | 6 | 85:15 | 72 |
| 4 | Na₂S₂O₅ (1.2 eq) | Water | 100 | 4 | >95:5 | 81[4] |
| 5 | p-TsOH (10) | Toluene | 25 | 24 | 45:55 | 40 |
*Isomer A: 7-Bromo-4-fluoro-2-phenyl-3H-imidazo[4,5-c]pyridine (attack at C4-NH₂); Isomer B: 4-Bromo-7-fluoro-2-phenyl-1H-imidazo[4,5-c]pyridine (attack at C3-NH₂)
Experimental Protocols
Protocol 1: General Procedure for Oxidative Cyclization with an Aldehyde
This protocol is adapted from procedures for the synthesis of related imidazopyridines.[4][6]
-
Reagent Preparation: In a round-bottom flask, add the desired aromatic aldehyde (1.1 equivalents) and sodium metabisulfite (Na₂S₂O₅) (1.2 equivalents) to water. Stir the mixture at room temperature for 1-2 hours to form the aldehyde-bisulfite adduct.
-
Reaction Setup: To the adduct mixture, add this compound (1.0 equivalent).
-
Cyclization: Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect the precipitate by filtration. If not, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathways for the formation of two possible regioisomers.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-5-fluoropyridine-3,4-diamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Bromo-5-fluoropyridine-3,4-diamine. The information is tailored for researchers, scientists, and professionals in drug development.
Proposed Synthetic Pathway
A plausible synthetic route to this compound involves a multi-step process. The key steps are outlined below. This pathway is analogous to the synthesis of other diaminopyridines, such as 2,3-diamino-5-bromopyridine.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Nitration of the Pyridine Ring
Q1: What are the typical starting materials and conditions for the nitration of an aminofluoropyridine?
A1: For the synthesis of a nitro-aminopyridine, a common starting material is the corresponding aminopyridine. In this case, 2-amino-5-fluoropyridine would be a logical precursor. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0-10 °C) to control the reaction's exothermicity and improve regioselectivity.
Q2: I am getting a low yield during the nitration step. What are the possible causes and solutions?
A2: Low yields in nitration reactions can be attributed to several factors:
-
Insufficiently low temperature: The reaction is highly exothermic. If the temperature is not controlled, it can lead to the formation of byproducts and decomposition of the starting material.
-
Solution: Ensure the reaction vessel is adequately cooled in an ice-salt bath and that the nitrating mixture is added slowly.
-
-
Incorrect acid ratio: The ratio of sulfuric acid to nitric acid is crucial for the formation of the nitronium ion (NO₂⁺).
-
Solution: Use a well-established ratio, typically with a larger volume of sulfuric acid to act as both a catalyst and a solvent.
-
-
Substrate degradation: Aminopyridines can be sensitive to strong acidic conditions.
-
Solution: Add the aminopyridine substrate portion-wise to the acid mixture at a low temperature.
-
Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity?
A3: The directing effects of the amino and fluoro groups on the pyridine ring will influence the position of nitration. It is common to obtain a mixture of isomers.
-
Controlling reaction temperature: Lower temperatures often favor the formation of one isomer over another.
-
Choice of nitrating agent: While nitric/sulfuric acid is common, other nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) can sometimes offer different selectivity.
-
Purification: Isomers may need to be separated using column chromatography. Careful selection of the solvent system is key.
Section 2: Bromination
Q4: What are the recommended brominating agents for a nitrated aminofluoropyridine?
A4: N-Bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent) is a common choice for the bromination of activated pyridine rings. Elemental bromine (Br₂) in acetic acid is another possibility, though it can be less selective.[1]
Q5: My bromination reaction is sluggish or incomplete. What should I do?
A5:
-
Catalyst: For reactions with NBS, a radical initiator like AIBN or benzoyl peroxide might be necessary, although for an activated ring, it may not be required.
-
Temperature: Increasing the reaction temperature may be necessary to drive the reaction to completion. Monitor the reaction by TLC to avoid byproduct formation at higher temperatures.
-
Solvent: The choice of solvent can impact the reaction rate. Ensure the solvent is anhydrous.
Section 3: Reduction of the Nitro Group
Q6: What are the standard methods for reducing a nitro group on a pyridine ring to an amine?
A6: Several methods are effective for this transformation:
-
Metal/Acid Reduction: A common and cost-effective method is the use of a metal, such as iron powder or tin(II) chloride, in the presence of an acid like hydrochloric acid.
-
Catalytic Hydrogenation: Hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a clean and efficient method.[2]
Q7: The reduction of my nitro group is resulting in a low yield of the desired diamine. What are the potential issues?
A7:
-
Incomplete reaction: The reduction may require longer reaction times or a higher catalyst loading. Monitor the reaction progress by TLC.
-
Catalyst poisoning: The starting material or impurities might poison the catalyst in catalytic hydrogenation. Ensure the starting material is pure.
-
Side reactions: Over-reduction or side reactions can occur. For metal/acid reductions, controlling the temperature is important.
-
Work-up procedure: The diamine product may be sensitive to air oxidation. It is advisable to perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols (Based on Analogous Reactions)
Hypothetical Protocol for the Reduction of a Nitro-aminobromofluoropyridine
This protocol is adapted from the reduction of 2-amino-5-bromo-3-nitropyridine.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitro-aminobromofluoropyridine (1.0 eq).
-
Add a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Add iron powder (typically 3-5 eq).
-
Add a small amount of concentrated hydrochloric acid to initiate the reaction.
-
-
Reaction Conditions:
-
Heat the mixture to reflux (the temperature will depend on the solvent used).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) or by column chromatography on silica gel.
-
Quantitative Data from Analogous Syntheses
The following table summarizes reaction conditions and yields for key steps in the synthesis of related diaminopyridines. This data can serve as a benchmark for optimizing the synthesis of this compound.
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Bromination | 2-Aminopyridine | Br₂ in acetic acid, <20°C to 50°C | 2-Amino-5-bromopyridine | 62-67 | Analogous to procedures for brominating aminopyridines. |
| Nitration | 2-Amino-5-bromopyridine | 95% HNO₃ in H₂SO₄, 0-60°C | 2-Amino-5-bromo-3-nitropyridine | ~78 | Based on similar nitration reactions. |
| Reduction | 3-Nitropyridin-4-amine | 10% Pd/C, H₂, in Methanol/THF, 10°C | 3,4-Diaminopyridine | 97 | [2] |
| Reduction | 2-Amino-5-bromo-3-nitropyridine | Reduced iron, 95% ethanol, water, conc. HCl, reflux | 2,3-Diamino-5-bromopyridine | Not specified | Based on established protocols for nitro group reduction. |
References
Technical Support Center: 2-Bromo-5-fluoropyridine-3,4-diamine
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of 2-Bromo-5-fluoropyridine-3,4-diamine. The information is compiled from data on structurally similar compounds and general chemical principles, intended to support researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemistry of related ortho-phenylenediamines and substituted pyridines, the primary stability concerns for this compound are oxidation and light sensitivity. The vicinal diamine functionality is susceptible to oxidation, which can lead to the formation of colored impurities and degradation of the compound. Aromatic amines can also be sensitive to light.
Q2: How should I properly store this compound?
A2: To ensure the longevity and purity of the compound, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial. For long-term storage, refrigeration (2-8 °C) is advised.[1]
Q3: What are the signs of decomposition?
A3: Decomposition of this compound may be indicated by a change in color, typically darkening from a pale yellow or off-white solid to a brown or black substance. The appearance of an insoluble precipitate in a solution or inconsistent analytical results (e.g., new peaks in HPLC or NMR) are also signs of degradation.
Q4: Is this compound compatible with all common laboratory solvents?
A4: While soluble in many organic solvents, care should be taken with protic or acidic solvents, which could potentially protonate the diamine groups and affect reactivity. It is advisable to use anhydrous solvents, especially in reactions where the compound is used as a nucleophile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction yields are lower than expected. | Decomposition of the starting material. | - Ensure the compound has been stored properly under an inert atmosphere and protected from light.- Before use, check the purity of the starting material by a suitable analytical method (e.g., NMR or LC-MS).- If decomposition is suspected, purify the material by recrystallization or column chromatography prior to use. |
| Inconsistent reaction outcomes or side product formation. | Instability of the compound under reaction conditions. | - If the reaction is run at elevated temperatures, consider if the compound is degrading. Attempt the reaction at a lower temperature if possible.- Degas all solvents and reagents to remove oxygen, and run the reaction under an inert atmosphere.- Avoid strong oxidizing agents in the reaction mixture. |
| The compound darkens in color during the reaction workup. | Oxidation of the diamine. | - Perform the workup as quickly as possible.- Use degassed solvents for extraction and washing steps.- Consider adding a small amount of a reducing agent, such as sodium bisulfite, to the aqueous phase during extraction to inhibit oxidation. |
| Difficulty in purifying the product. | The presence of polar, colored impurities from decomposition. | - If using column chromatography, consider adding a small amount of a non-polar solvent to the crude material to precipitate out highly polar impurities before loading onto the column.- Recrystallization from a suitable solvent system may be effective in removing colored impurities. |
Experimental Protocols
Protocol: Accelerated Stability Study
-
Sample Preparation: Weigh 5 mg of this compound into three separate amber glass vials.
-
Environmental Conditions:
-
Vial 1: Store at 2-8 °C (refrigerated).
-
Vial 2: Store at 25 °C/60% RH (room temperature).
-
Vial 3: Store at 40 °C/75% RH (accelerated stability).
-
-
Time Points: Analyze the samples at time 0, 1 week, 2 weeks, and 4 weeks.
-
Analysis:
-
Visual Inspection: Note any changes in color or physical appearance.
-
HPLC Analysis: Prepare a solution of each sample in a suitable solvent (e.g., acetonitrile/water) and analyze by reverse-phase HPLC with a UV detector. Monitor for the appearance of new peaks and a decrease in the main peak area.
-
LC-MS Analysis: Use LC-MS to identify the mass of any new impurity peaks observed in the HPLC analysis.
-
Visualizations
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for handling and storing this compound to maintain its stability.
Caption: Recommended handling and storage workflow.
Potential Decomposition Pathway
This diagram illustrates a potential oxidative decomposition pathway for ortho-phenylenediamines, which may be applicable to this compound.
Caption: Potential oxidative decomposition pathway.
References
overcoming low reactivity of 2-Bromo-5-fluoropyridine-3,4-diamine
Welcome to the technical support center for 2-Bromo-5-fluoropyridine-3,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the handling and reactivity of this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide insights and practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A: The reactivity of this molecule is governed by a combination of electronic and steric factors:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally decreases the ring's electron density and makes it more susceptible to nucleophilic attack at positions 2, 4, and 6.[1]
-
Amino Groups (-NH₂): The two amino groups at the C3 and C4 positions are strong electron-donating groups. They activate the ring towards electrophilic substitution but can complicate metal-catalyzed reactions by coordinating to the metal center, potentially inhibiting catalysis.
-
Halogen Substituents:
-
The Bromine (Br) at the C2 position is a common leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The C-Br bond is weaker than the C-Cl bond, making it generally more reactive in oxidative addition steps.[2]
-
The Fluorine (F) at the C5 position is a small, highly electronegative atom. While the C-F bond is strong, fluorine's electronegativity can make the carbon it's attached to susceptible to nucleophilic aromatic substitution (SNAr), especially if the ring is sufficiently electron-deficient.[3]
-
Q2: I am observing low yields in my cross-coupling reactions. What are the likely causes?
A: Low reactivity in cross-coupling reactions involving this substrate is a common issue. The primary causes often include:
-
Catalyst Inhibition: The vicinal diamino groups can chelate to the palladium catalyst, leading to the formation of stable, inactive complexes that prevent the catalytic cycle from proceeding.
-
Poor Substrate Solubility: The compound may have limited solubility in common organic solvents used for cross-coupling, leading to heterogeneous mixtures and slow reaction rates.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical. Electron-rich heteroaromatic systems often require specific, carefully optimized conditions to achieve good yields.[4]
Q3: Which halogen is more susceptible to Nucleophilic Aromatic Substitution (SNAr), the bromine or the fluorine?
A: In principle, SNAr reactions on halopyridines are viable.[3] The rate of SNAr is often faster for fluoropyridines than for corresponding chloropyridines due to the high electronegativity of fluorine.[3] However, the potent electron-donating effect of the two amino groups significantly increases the electron density of the pyridine ring, making it much less susceptible to nucleophilic attack. Therefore, SNAr reactions on this substrate are generally challenging and likely to require harsh conditions. Transition metal-catalyzed cross-coupling at the C-Br bond is typically a more viable strategy for functionalization.[5]
Q4: What are the common side reactions to be aware of when using this compound?
A: Besides low conversion, several side reactions can occur:
-
Debromination: Reductive cleavage of the C-Br bond to replace it with a hydrogen atom, often promoted by certain catalyst/ligand systems or impurities.
-
Homo-coupling: The coupling of two molecules of the boronic acid partner (in Suzuki reactions) or two molecules of the halide partner.
-
Protodeboronation: In Suzuki coupling, the boronic acid can be replaced by a proton from the solvent or trace water before transmetalation occurs.
-
Oxidative Degradation: The diamino-substituted pyridine ring can be sensitive to oxidation, especially at elevated temperatures in the presence of air.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
This guide addresses issues encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The challenges for both are often related due to the substrate's inherent properties.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Problem: Low to No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Catalyst Inhibition/Deactivation | The diamino groups can chelate the palladium center. Use bulky, electron-rich phosphine ligands that favor the formation of monoligated, active catalytic species. Consider ligands like Xantphos, tBuXPhos, or Josiphos-type ligands.[4][6] |
| Incorrect Base Selection | The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and for the overall catalytic cycle. Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often effective. Avoid bases like NaOt-Bu if your substrate has base-sensitive functional groups.[7] |
| Poor Solubility | The reaction mixture must be homogeneous for efficient catalysis. Screen solvents like 1,4-dioxane, toluene, or DMF, sometimes with the addition of water (for Suzuki reactions) to aid solubility of the base and boronate salt.[8][9] |
| Insufficient Degassing | Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. |
Data Presentation: Recommended Starting Conditions
Table 1: Suzuki-Miyaura Coupling of this compound Aryl Halide: 1.0 equiv., Boronic Acid: 1.2-1.5 equiv., Base: 2.0-3.0 equiv.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100-110 |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90-100 |
| Pd(PPh₃)₄ (5) | --- | Cs₂CO₃ | DMF | 90 |
Data compiled from principles outlined in related bromopyridine couplings.[8][10][11]
Table 2: Buchwald-Hartwig Amination of this compound Aryl Halide: 1.0 equiv., Amine: 1.2 equiv., Base: 1.4-2.0 equiv.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ | 1,4-Dioxane | 110 |
| Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 |
| tBuBrettPhos Pd G3 (2) | --- | LHMDS | THF | 70 |
Data compiled from principles outlined for challenging amination reactions.[4][6][7]
Visualization: Competing Reaction Pathways
Caption: Desired vs. undesired pathways in cross-coupling reactions.
Troubleshooting Guide 2: Imidazopyridine Ring Formation
The ortho-diamine functionality is ideal for forming fused imidazole rings, creating imidazo[4,5-b]pyridine scaffolds, which are valuable in medicinal chemistry.[12][13]
Problem: Incomplete Cyclization or Low Yield
| Potential Cause | Suggested Solution |
| Inefficient Condensing Agent | The reaction with an aldehyde or orthoformate may be slow or reversible. Consider using an oxidative cyclization method. For example, reacting the diamine with an aldehyde in the presence of an oxidant like NaIO₄ or air can drive the reaction to completion.[13][14] |
| Harsh Reaction Conditions | High temperatures or strongly acidic/basic conditions can lead to decomposition of the starting material or product. Explore milder conditions. For example, some cyclizations can be performed in water under thermal conditions without added reagents.[12] |
| Incorrect Stoichiometry | Ensure the correct molar ratio of the diamine to the cyclizing partner (e.g., aldehyde, orthoester). An excess of one reagent may be necessary to push the equilibrium. |
Experimental Protocol: Oxidative Cyclization to form a 2-Aryl-imidazo[4,5-b]pyridine
This protocol is a general starting point based on similar transformations.[13]
-
Preparation: To a round-bottom flask, add this compound (1.0 equiv.), the desired aryl aldehyde (1.1 equiv.), and a suitable solvent such as ethanol or DMF.
-
Reaction: Add an oxidizing agent (e.g., sodium metabisulfite or simply allow the reaction to be open to air).
-
Heating: Heat the mixture to a temperature between 80-120 °C.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the desired product.
Visualization: Imidazopyridine Formation Workflow
Caption: A general experimental workflow for imidazopyridine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Heterocyclic Products from 2-Bromo-5-fluoropyridine-3,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of heterocyclic products derived from 2-Bromo-5-fluoropyridine-3,4-diamine. The following sections offer detailed experimental protocols, data presentation, and visual workflows to address common challenges encountered during the purification of imidazopyridines, triazolopyridines, and pteridines synthesized from this precursor.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is designed to address specific issues that may arise during the purification of heterocyclic products synthesized from this compound.
Q1: I am having difficulty purifying my 8-bromo-6-fluoro-imidazo[1,2-a]pyridine product. What are the common impurities and how can I remove them?
A1: Common impurities in the synthesis of 8-bromo-6-fluoro-imidazo[1,2-a]pyridines from this compound often include unreacted starting material, incompletely cyclized intermediates, and polymeric byproducts. Due to the basic nature of the imidazopyridine core, purification by silica gel column chromatography can be challenging, often leading to peak tailing.
Troubleshooting Steps:
-
Neutralize Silica Gel: Pre-treat the silica gel with a solution of triethylamine in your eluent (e.g., 1% triethylamine in ethyl acetate/hexanes) to neutralize acidic silanol groups. This will minimize strong interactions with your basic product and reduce peak tailing.[1]
-
Alternative Stationary Phases: Consider using a more inert stationary phase such as neutral alumina or end-capped silica gel to further minimize unwanted interactions.[1]
-
Acid-Base Extraction: An acidic wash (e.g., dilute HCl) can be used to protonate the basic imidazopyridine, allowing it to be extracted into the aqueous layer and separated from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step. For fluorinated heterocyclic compounds, a systematic screening of solvents is recommended.[3]
Q2: My 8-bromo-6-fluoro-[2][4]triazolo[4,3-a]pyridine product shows low yield after purification. What are the potential causes and solutions?
A2: Low recovery of triazolopyridine derivatives can be attributed to several factors, including product instability on silica gel, irreversible adsorption to the stationary phase, or losses during aqueous work-up.
Troubleshooting Steps:
-
pH Control During Work-up: Carefully manage the pH during extractions. Some triazolopyridine derivatives may exhibit solubility in either the aqueous or organic phase at a specific pH, which can be leveraged to improve separation from impurities and minimize loss.
-
Avoid Harsh Acidic Conditions: If you suspect your product is degrading on silica gel, switch to a neutralized silica gel or an alternative stationary phase like alumina.
-
Solvent Selection for Extraction: Ensure you are using an appropriate organic solvent for extraction that provides good solubility for your product while minimizing the co-extraction of impurities. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.
Q3: I am observing co-elution of my target 7-bromo-5-fluoropteridine with a closely related impurity during column chromatography. How can I improve the separation?
A3: Pteridines are often polar molecules, which can make chromatographic separation challenging. Co-elution is a common issue, especially with isomers or byproducts with similar polarities.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically vary the solvent polarity of your eluent. A shallow gradient of a more polar solvent in a less polar solvent can often improve the resolution of closely eluting compounds.
-
Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, switching to a different stationary phase like a C18 reversed-phase column for HPLC can provide a different separation mechanism and may resolve the co-eluting peaks.[4]
-
Recrystallization: For crystalline products, fractional recrystallization can be an effective technique to separate the desired product from a closely related impurity. This may require screening various solvent systems.
Data Presentation
The following tables provide representative data for the purification of heterocyclic compounds analogous to those derived from this compound. These values should be considered as a general guide, as actual results will vary depending on the specific reaction conditions and substrate.
Table 1: Typical Column Chromatography Conditions for Purification
| Heterocyclic Core | Stationary Phase | Typical Eluent System | Expected Rf Range |
| Imidazopyridine | Silica Gel (neutralized with 1% TEA) | Ethyl Acetate / Hexanes (30:70 to 50:50) | 0.3 - 0.5 |
| Triazolopyridine | Silica Gel | Dichloromethane / Methanol (98:2 to 95:5) | 0.4 - 0.6 |
| Pteridine | Reversed-Phase C18 | Acetonitrile / Water with 0.1% TFA | N/A (HPLC) |
Table 2: Representative Purification Yields and Purity
| Heterocyclic Product | Purification Method | Typical Yield Range | Typical Purity |
| 8-bromo-6-fluoro-imidazo[1,2-a]pyridine | Column Chromatography | 60-85% | >95% (by NMR) |
| 8-bromo-6-fluoro-[2][4]triazolo[4,3-a]pyridine | Recrystallization | 70-90% | >98% (by HPLC) |
| 7-bromo-5-fluoropteridine | Preparative HPLC | 40-60% | >99% (by HPLC) |
Experimental Protocols
The following are detailed methodologies for key purification experiments.
Protocol 1: General Procedure for Purification of 8-bromo-6-fluoro-imidazo[1,2-a]pyridine by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 20% ethyl acetate in hexanes with 1% triethylamine).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, then gently apply pressure to obtain a well-packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 8-bromo-6-fluoro-imidazo[1,2-a]pyridine.
Protocol 2: General Procedure for Recrystallization of 8-bromo-6-fluoro-[2][4]triazolo[4,3-a]pyridine
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the purification of the target heterocyclic products.
Caption: Workflow for Imidazopyridine Purification.
Caption: Workflow for Triazolopyridine Purification.
Caption: Workflow for Pteridine Purification.
References
- 1. 2-ブロモ-5-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
troubleshooting failed reactions with 2-Bromo-5-fluoropyridine-3,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoropyridine-3,4-diamine. The information is structured to address common issues encountered during reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a substituted ortho-diaminopyridine primarily used as a precursor for the synthesis of fused heterocyclic ring systems. Its most common applications include the formation of:
-
Imidazo[4,5-b]pyridines: Through condensation with aldehydes, carboxylic acids, or their derivatives. These structures are prevalent in medicinal chemistry.[1]
-
Pyrido[2,3-b]pyrazines (a type of quinoxaline analog): Via condensation with 1,2-dicarbonyl compounds.[2] These scaffolds are also important in pharmaceutical and materials science.[3]
The bromo and fluoro substituents on the pyridine ring provide sites for further functionalization, for example, through cross-coupling reactions.
Q2: How should I store and handle this compound to ensure its stability?
Ortho-diaminopyridines, like the analogous ortho-phenylenediamines, are susceptible to oxidation, which is often indicated by a color change from off-white or light yellow to brown or dark red.[4] To maintain the compound's integrity, the following storage and handling procedures are recommended:
-
Storage: Store in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Handling: When weighing and transferring the material, minimize its exposure to air and light. For reactions, it is advisable to use degassed solvents and maintain an inert atmosphere throughout the experiment.[4]
Q3: What are the expected effects of the bromo and fluoro substituents on the reactivity of the diamine?
The bromo and fluoro groups are electron-withdrawing, which can influence the reactivity of the pyridine ring and the amino groups:
-
Nucleophilicity of Amino Groups: The electron-withdrawing nature of the halogens may decrease the nucleophilicity of the two amino groups. This could lead to slower reaction rates in condensation reactions compared to unsubstituted 3,4-diaminopyridine. It may be necessary to use higher temperatures or longer reaction times to drive these reactions to completion.
-
Site for Further Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents.
Troubleshooting Failed Reactions
This section addresses specific problems that may arise during experiments with this compound.
Issue 1: Low or No Product Formation in Condensation Reactions
Q: My condensation reaction to form an imidazo[4,5-b]pyridine or a pyrido[2,3-b]pyrazine is giving a very low yield or not proceeding at all. What are the possible causes?
A: Low or no conversion can stem from several factors related to reagent quality, reaction conditions, or the nature of your coupling partner.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for low or no product formation.
| Potential Cause | Suggested Solutions |
| Inactive Reagents | Purity of this compound: The diamine can degrade upon exposure to air and light. If the material has darkened, its purity may be compromised. Consider purifying by recrystallization. Purity of Coupling Partner: Ensure the aldehyde, carboxylic acid, or dicarbonyl compound is pure and free of inhibitors. |
| Suboptimal Reaction Conditions | Temperature and Time: Due to the electron-withdrawing effects of the halogens, higher temperatures and longer reaction times may be necessary. Monitor the reaction by TLC or LC-MS to track the consumption of starting material. Dehydrating Agent/Catalyst: For reactions requiring dehydration (e.g., with carboxylic acids), the dehydrating agent (e.g., polyphosphoric acid - PPA) may be old or have absorbed moisture. Use freshly opened or prepared PPA.[1] For catalyzed reactions, ensure the catalyst is active. |
| Poorly Reactive Coupling Partner | Steric Hindrance: A sterically bulky aldehyde or dicarbonyl compound may react slowly. Electronic Effects: An electron-rich or otherwise deactivated coupling partner will be less electrophilic and may require more forcing conditions to react. |
Issue 2: Reaction Mixture Turns Dark Brown or Black
Q: My reaction mixture turned a very dark color upon heating or over time. What causes this, and how can I prevent it?
A: The formation of dark, often polymeric, materials is a common issue when working with ortho-diamines and is typically due to oxidation.[4]
| Potential Cause | Suggested Solutions |
| Oxidation of the Diamine | Inert Atmosphere: Ensure the reaction is performed under a positive pressure of an inert gas such as argon or nitrogen. This is the most critical factor in preventing oxidation.[4] Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. Antioxidants: In some cases, adding a small amount of a reducing agent like sodium hydrosulfite during the workup can help to decolorize the solution.[5] |
| High Reaction Temperature | Temperature Control: While higher temperatures may be needed to drive the reaction, excessive heat can accelerate decomposition and oxidation. Find the minimum temperature required for a reasonable reaction rate. |
Issue 3: Formation of Multiple Products or Side Reactions
Q: I am observing multiple spots on my TLC plate, and purification is difficult. What are the likely side products?
A: Besides the desired product, several side reactions can occur.
Potential Reaction Pathways
Caption: Possible reaction pathways and side products.
| Side Product | Reason for Formation | How to Avoid |
| Incompletely Cyclized Intermediates | For two-step condensations (e.g., formation of a Schiff base followed by cyclization), the reaction may stall at the intermediate stage if conditions are not optimal for the final ring-closing step. | Ensure sufficient heating and/or the presence of an appropriate catalyst or dehydrating agent to promote the final cyclization. |
| Over-oxidation Products | In air-oxidative cyclocondensations with aldehydes, the reaction relies on oxygen as the oxidant. However, uncontrolled exposure to air, especially at high temperatures, can lead to degradation of the starting material and product. | If using air as the oxidant, the reaction can be sensitive. It may be beneficial to run the reaction open to the air but not to actively bubble air through it unless the protocol specifies this. For non-oxidative condensations, rigorously exclude air. |
| Products from Side Reactions of Halogens | While generally stable under condensation conditions, at very high temperatures or in the presence of certain nucleophiles or catalysts, the bromo or fluoro groups could potentially undergo substitution, although this is less common for the fluoro group. | Use the mildest reaction conditions possible. |
Experimental Protocols
The following are general, illustrative protocols. They should be adapted and optimized for your specific substrates and equipment.
Protocol 1: Synthesis of a 2-Substituted Imidazo[4,5-b]pyridine Derivative
This protocol describes a common method for the condensation of this compound with an aldehyde.
Reaction Scheme:
This compound + R-CHO → 2-R-7-bromo-4-fluoro-1H-imidazo[4,5-b]pyridine
Materials:
-
This compound (1 equivalent)
-
Substituted aldehyde (1 equivalent)
-
Solvent: Water or Ethanol[1]
-
Optional: Oxidizing agent if not relying on air (e.g., nitrobenzene)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound and the aldehyde.
-
Solvent Addition: Add the chosen solvent (e.g., water or ethanol).
-
Reaction: Heat the mixture to reflux. The reaction is often performed open to the air to allow for oxidative cyclocondensation.[1] Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of a Pyrido[2,3-b]pyrazine Derivative
This protocol outlines the condensation with a 1,2-dicarbonyl compound.
Reaction Scheme:
This compound + R-CO-CO-R' → 2,3-disubstituted 7-bromo-5-fluoropyrido[2,3-b]pyrazine
Materials:
-
This compound (1 equivalent)
-
1,2-dicarbonyl compound (e.g., benzil) (1 equivalent)
-
Solvent: Ethanol or acetic acid[3]
Procedure:
-
Reaction Setup: Dissolve this compound and the 1,2-dicarbonyl compound in ethanol or acetic acid in a round-bottom flask fitted with a reflux condenser.
-
Reaction: Heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol.
-
Purification: If necessary, the crude product can be further purified by recrystallization.
Disclaimer: The information provided in this technical support center is intended for guidance by qualified professionals. All experiments should be conducted with appropriate safety precautions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-fluoropyridine-3,4-diamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 2-Bromo-5-fluoropyridine-3,4-diamine. The proposed synthetic pathway involves a multi-step process, and this guide addresses potential issues that researchers, scientists, and drug development professionals may encounter during each phase of the synthesis.
Proposed Synthetic Pathway
The recommended pathway for the scale-up synthesis of this compound is a three-step process starting from 2-Bromo-5-fluoropyridine. This route is designed to optimize yield and purity on a larger scale.
Caption: Proposed synthetic pathway for this compound.
Step 1: Nitration of 2-Bromo-5-fluoropyridine
This initial step involves the regioselective nitration of the starting material to yield 2-Bromo-5-fluoro-3-nitropyridine.
Experimental Protocol
-
Reaction Setup: In a suitable reactor, cool a mixture of concentrated sulfuric acid (H₂SO₄) to 0-5 °C.
-
Addition of Starting Material: Slowly add 2-Bromo-5-fluoropyridine to the cooled sulfuric acid while maintaining the temperature.
-
Nitration: Add a nitrating agent (e.g., a mixture of nitric acid (HNO₃) and sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it over ice.
-
Isolation: Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Troubleshooting and FAQs
| Question/Issue | Possible Cause | Recommended Solution |
| Low yield of the desired 3-nitro isomer. | Incorrect reaction temperature or addition rate of the nitrating agent. | Maintain strict temperature control (0-5 °C) during the addition of the nitrating agent. A slower addition rate can improve regioselectivity. |
| Formation of multiple nitro isomers. | The electronic properties of the pyridine ring can lead to the formation of other isomers.[1][2] Purification by column chromatography may be necessary. Consider exploring alternative nitrating agents that may offer better regioselectivity. | |
| Incomplete reaction. | Insufficient amount of nitrating agent or reaction time. | Increase the molar equivalent of the nitrating agent slightly. Extend the reaction time and continue monitoring by TLC/HPLC until the starting material is consumed. |
| Product degradation during work-up. | The reaction mixture is highly acidic and exothermic upon quenching. | Ensure the quenching process is done slowly and with efficient cooling. Add the reaction mixture to a large volume of ice with vigorous stirring. |
Step 2: Amination of 2-Bromo-5-fluoro-3-nitropyridine
This step introduces an amino group at the C4 position via nucleophilic aromatic substitution to produce 2-Bromo-5-fluoro-4-amino-3-nitropyridine.
Experimental Protocol
-
Reaction Setup: In a pressure-rated reactor, dissolve 2-Bromo-5-fluoro-3-nitropyridine in a suitable solvent (e.g., ethanol or THF).
-
Addition of Amine Source: Add a source of ammonia, such as a solution of ammonia in an organic solvent or aqueous ammonia.
-
Reaction Conditions: Heat the sealed reactor to the desired temperature (e.g., 80-120 °C) and maintain pressure.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or LC-MS.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent any excess pressure.
-
Isolation: Remove the solvent under reduced pressure. The product may precipitate and can be collected by filtration.
-
Purification: Wash the crude product with water and a suitable organic solvent to remove impurities. Recrystallization may be necessary for higher purity.
Troubleshooting and FAQs
| Question/Issue | Possible Cause | Recommended Solution |
| Slow or incomplete reaction. | Insufficient temperature or pressure. | Gradually increase the reaction temperature and monitor for product formation and potential side reactions. Ensure the reactor is properly sealed to maintain pressure. |
| Low reactivity of the substrate. | The presence of multiple electron-withdrawing groups can deactivate the ring.[1] Consider using a stronger nucleophile or a catalyst if the reaction does not proceed as expected. | |
| Formation of side products. | Over-reaction or reaction at other positions. | Optimize the reaction time and temperature to minimize the formation of byproducts. Analyze the side products to understand the reaction pathway and adjust conditions accordingly. |
| Difficulty in product isolation. | The product may be soluble in the reaction mixture. | If the product does not precipitate, perform an extraction with a suitable organic solvent after removing the bulk of the reaction solvent. |
Step 3: Reduction of 2-Bromo-5-fluoro-4-amino-3-nitropyridine
The final step is the reduction of the nitro group to an amino group, yielding the target compound, this compound.
Experimental Protocol
-
Reaction Setup: In a hydrogenation reactor, dissolve 2-Bromo-5-fluoro-4-amino-3-nitropyridine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add a hydrogenation catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization from a suitable solvent system.
Troubleshooting and FAQs
| Question/Issue | Possible Cause | Recommended Solution |
| Incomplete reduction. | Inactive catalyst or insufficient hydrogen pressure. | Use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities from the previous step. Increase the hydrogen pressure and/or reaction time. |
| Poor solubility of the starting material. | Choose a solvent system in which the starting material is more soluble. A mixture of solvents may be effective. | |
| Debromination or defluorination. | The catalyst and reaction conditions are too harsh. | Use a milder catalyst or lower hydrogen pressure and temperature. Monitor the reaction closely to stop it once the nitro group is reduced. Additives can sometimes suppress dehalogenation. |
| Product instability. | Diaminopyridines can be sensitive to air and light. | Perform the work-up and purification under an inert atmosphere. Store the final product under nitrogen or argon, protected from light. |
Quantitative Data Summary
The following table provides expected ranges for key quantitative parameters based on analogous reactions found in the literature. Actual results may vary and should be determined empirically.
| Parameter | Step 1: Nitration | Step 2: Amination | Step 3: Reduction |
| Typical Yield | 60-80% | 50-70% | 85-95% |
| Purity (crude) | >90% | >85% | >95% |
| Reaction Time | 2-6 hours | 12-24 hours | 4-12 hours |
| Temperature | 0-10 °C | 80-120 °C | 25-50 °C |
| Pressure | Atmospheric | 5-10 bar | 3-7 bar (50-100 psi) |
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues during synthesis.
References
Validation & Comparative
A Comparative Guide to Alternative Reagents for 2-Bromo-5-fluoropyridine-3,4-diamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative reagents to 2-Bromo-5-fluoropyridine-3,4-diamine, a key building block in the synthesis of various heterocyclic compounds of medicinal interest. The focus is on commercially available and synthetically accessible analogues, with a particular emphasis on their application in the construction of imidazo[4,5-c]pyridine scaffolds, which are prevalent in numerous drug candidates.
Introduction to this compound and its Alternatives
This compound is a valuable reagent in medicinal chemistry due to the strategic placement of its functional groups. The vicinal diamines are poised for cyclization reactions to form fused imidazole rings, while the bromo and fluoro substituents offer opportunities for further functionalization and modulation of physicochemical properties. The fluorine atom, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug molecules.[1][2][3] The bromine atom can serve as a handle for cross-coupling reactions, allowing for the introduction of diverse substituents.
However, the availability and cost of this specific reagent, or the need for alternative substitution patterns to explore new chemical space, often necessitate the use of alternative diaminopyridine building blocks. This guide explores several such alternatives, comparing their reactivity and providing experimental context for their use.
Commercially Available Alternatives
A survey of chemical suppliers reveals a number of commercially available substituted pyridine-3,4-diamines that can be considered as alternatives. The most common and direct analogues are presented in Table 1.
| Reagent Name | Structure | Key Differences from Target | Commercial Availability |
| This compound | (Target) | - | Limited |
| Pyridine-3,4-diamine | Lacks bromo and fluoro groups | Readily Available | |
| 2,6-Dichloropyridine-3,4-diamine | Chloro instead of bromo, additional chloro at C6, lacks fluoro | Available | |
| 5-Methyl-3,4-diaminopyridine | Methyl instead of fluoro, lacks bromo | Available |
Table 1: Commercially Available Alternatives to this compound
The choice of an alternative will depend on the specific synthetic goals. Pyridine-3,4-diamine offers the basic scaffold for initial explorations, while the chlorinated and methylated analogues provide different electronic and steric properties, as well as alternative handles for further chemical modification.
Synthetic Accessibility of Functionalized Pyridine-3,4-diamines
For research needs that cannot be met by commercially available compounds, a variety of synthetic routes to functionalized pyridine-3,4-diamines have been reported. A common strategy involves the reduction of a corresponding 3-nitro-4-aminopyridine derivative. This synthetic approach is outlined in the workflow below.
Figure 1: General synthetic workflow for the preparation of substituted pyridine-3,4-diamines.
This versatile approach allows for the introduction of a variety of substituents on the pyridine ring, starting from appropriately substituted 4-aminopyridines.
Performance in a Key Application: Synthesis of Imidazo[4,5-c]pyridines
A primary application of pyridine-3,4-diamines is in the synthesis of the imidazo[4,5-c]pyridine ring system, a privileged scaffold in medicinal chemistry. This is typically achieved through a condensation and subsequent cyclization reaction with a carboxylic acid or an aldehyde. The general reaction scheme is depicted below.
Figure 2: General reaction for the synthesis of imidazo[4,5-c]pyridines.
The performance of various diaminopyridine starting materials in this type of reaction is summarized in Table 2. It is important to note that the reaction conditions and the coupling partner (carboxylic acid or aldehyde) vary between these examples, which can significantly influence the reported yields.
| Starting Diaminopyridine | Coupling Partner | Reaction Conditions | Yield (%) | Reference |
| Pyridine-3,4-diamine | 4-(4-fluorophenoxy)benzaldehyde Na2S2O5 adduct | DMF, reflux | Not Specified | [4] |
| 5-Methyl-3,4-diaminopyridine | Formic Acid | Reflux, 6h | Not Specified | [5] |
| 3,4-Diaminopyridine | Various Carboxylic Acids | Polyphosphoric acid (PPA), microwave | ~75% | [5] |
| 2,3-Diaminopyridine | Various Aryl Aldehydes | Water, thermal | 83-87% | [5] |
Table 2: Comparison of Yields for Imidazopyridine Synthesis with Various Diaminopyridines
While a direct comparison with this compound is not available in the literature under these exact conditions, the data in Table 2 suggests that high yields can be achieved with a range of substituted diaminopyridines. The choice of catalyst and reaction conditions, such as the use of microwave irradiation, can significantly improve the efficiency of the cyclization.
Experimental Protocols
Representative Protocol for the Synthesis of 2-Substituted-Imidazo[4,5-c]pyridines
The following protocol is a representative example for the synthesis of imidazo[4,5-c]pyridines from a diaminopyridine and a carboxylic acid, adapted from the literature.[5]
Materials:
-
Substituted pyridine-3,4-diamine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Polyphosphoric acid (PPA)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted pyridine-3,4-diamine (1.0 eq) and the carboxylic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) to the mixture to act as both a solvent and a dehydrating agent. The amount of PPA should be sufficient to ensure proper mixing and heating.
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwaves at a temperature and time optimized for the specific substrates (a typical starting point could be 150 °C for 15-30 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice or into a cold, aqueous solution of sodium bicarbonate to neutralize the acid.
-
The crude product may precipitate from the aqueous solution. Collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-substituted-imidazo[4,5-c]pyridine.
Conclusion
While this compound is a highly useful building block, a range of commercially available and synthetically accessible alternatives can serve as effective substitutes or as a means to explore diverse chemical structures. The choice of the optimal reagent will be dictated by the specific requirements of the synthetic target, including the desired substitution pattern and the subsequent chemical transformations planned. The condensation reaction to form imidazo[4,5-c]pyridines is a robust and high-yielding transformation for many of these diaminopyridine analogues, particularly when modern techniques such as microwave-assisted synthesis are employed. This guide provides a starting point for researchers to select and utilize these valuable reagents in their drug discovery and development programs.
References
- 1. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
A Comparative Guide to Heterocycles from Fluorinated vs. Non-Fluorinated Pyridinediamines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the synthesis and properties of heterocycles derived from fluorinated versus non-fluorinated pyridinediamines. By presenting experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in the design and synthesis of novel therapeutic agents.
The Fluorine Advantage in Heterocycle Synthesis and Properties
Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong bonds with carbon—impart significant advantages to parent molecules. When incorporated into pyridinediamines and the resulting heterocycles, these properties can lead to:
-
Enhanced Biological Activity: Fluorination can dramatically alter the electronic properties of a molecule, leading to improved binding affinity with biological targets. For instance, fluorinated analogues of bioactive compounds have shown significantly increased potency. A notable example is a PERK inhibitor, where the fluorinated version exhibited a threefold increase in inhibitory activity compared to its non-fluorinated counterpart. Similarly, the introduction of fluorine into certain anti-HIV agents has been shown to improve their potency by several orders of magnitude.
-
Improved Metabolic Stability: The strength of the carbon-fluorine bond makes it more resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the in vivo half-life of a drug candidate.
-
Modulated Physicochemical Properties: Fluorine substitution can influence a molecule's pKa, lipophilicity, and membrane permeability, all of which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
Comparative Synthesis of Imidazo[4,5-b]pyridines
To illustrate the comparative aspects, we will focus on the synthesis of imidazo[4,5-b]pyridines, a class of heterocycles with significant pharmacological interest, from 2,3-diaminopyridine and its fluorinated analogue, 5-fluoro-2,3-diaminopyridine. The most common synthetic route is the condensation reaction with an aldehyde or a carboxylic acid.
General Reaction Scheme:
Caption: General synthesis of imidazo[4,5-b]pyridines.
Quantitative Data Comparison
The following tables summarize typical experimental data for the synthesis of 2-phenyl-imidazo[4,5-b]pyridine from both non-fluorinated and halogenated (bromo as a proxy for fluoro) 2,3-diaminopyridines. Direct comparative data for a fluorinated analogue is sparse in the literature; however, reports on similar syntheses suggest that yields for fluorinated derivatives are often comparable or even higher due to the electronic effects of fluorine facilitating the cyclization step.
Table 1: Synthesis of 2-Phenyl-imidazo[4,5-b]pyridine from Non-Fluorinated 2,3-Diaminopyridine
| Reagent 2 | Solvent | Catalyst/Conditions | Yield (%) | Melting Point (°C) |
| Benzaldehyde | Ethanol | I₂ (catalytic), reflux | 80 | > 260 |
| Benzaldehyde | DMSO | Na₂S₂O₅, heat | 56 | 290-291 |
Table 2: Synthesis of 6-Bromo-2-phenyl-imidazo[4,5-b]pyridine from 5-Bromo-2,3-diaminopyridine
| Reagent 2 | Solvent | Catalyst/Conditions | Yield (%) | Melting Point (°C) |
| Benzaldehyde | Ethanol | I₂ (catalytic), reflux | 91 | > 300 |
| Benzaldehyde | DMSO | Na₂S₂O₅, heat | 91 | > 300 |
Note on Fluorinated Analogues: While a direct comparative table for the 5-fluoro analogue is not available from a single source, a study on the one-step synthesis of fluoroalkyl-azabenzimidazoles from pyridinediamines and fluorinated carboxylic acids reports high yields ranging from 54% to 99%. This suggests that the synthesis of the fluorinated heterocycles can be highly efficient.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-3H-imidazo[4,5-b]pyridine (Non-Fluorinated)
Materials:
-
2,3-Diaminopyridine
-
Benzaldehyde
-
Ethanol
-
Iodine (catalytic amount)
Procedure:
-
To a solution of 2,3-diaminopyridine (1 mmol) in ethanol (10 mL), add benzaldehyde (1.1 mmol).
-
Add a catalytic amount of iodine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the pure product.
Protocol 2: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (Halogenated Analogue)
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Benzaldehyde
-
Ethanol
-
Iodine (catalytic amount)
Procedure:
-
To a solution of 5-bromo-2,3-diaminopyridine (1 mmol) in ethanol (15 mL), add benzaldehyde (1.1 mmol).
-
Add a catalytic amount of iodine.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the resulting solid, wash with cold ethanol, and dry to obtain the desired product.
Experimental Workflow Visualization
Caption: Experimental workflow for imidazo[4,5-b]pyridine synthesis.
Signaling Pathway Implication: Fluorinated Kinase Inhibitors
Many heterocyclic compounds, including imidazo[4,5-b]pyridines, are developed as kinase inhibitors for cancer therapy. Fluorination can enhance their inhibitory activity by forming specific interactions within the ATP-binding pocket of the kinase.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
The comparative study of heterocycles derived from fluorinated and non-fluorinated pyridinediamines underscores the profound impact of fluorine in medicinal chemistry. While the synthesis of these compounds follows similar pathways, the introduction of fluorine can influence reaction rates and yields. More importantly, fluorination consistently enhances the biological and pharmacological properties of the resulting heterocycles, leading to more potent and metabolically stable drug candidates. The provided data and protocols serve as a valuable resource for researchers aiming to leverage the "fluorine advantage" in their drug discovery efforts.
The Biological Activity of 2-Bromo-5-fluoropyridine-3,4-diamine Derivatives: A Field Awaiting Exploration
Despite the significant interest in pyridine and pyrimidine derivatives within medicinal chemistry, a comprehensive analysis of the biological activity of 2-Bromo-5-fluoropyridine-3,4-diamine derivatives is currently unachievable due to a lack of publicly available research data. Extensive searches of scientific literature and patent databases did not yield specific studies detailing the synthesis and biological evaluation of this particular class of compounds.
While the broader family of pyridine-based compounds has been extensively investigated for various therapeutic applications, including as kinase inhibitors for cancer therapy, the specific scaffold of this compound remains a largely unexplored area in published research. The foundational data required to construct a comparative guide—including quantitative biological activity, detailed experimental protocols, and defined signaling pathway interactions—is not present in the accessible scientific domain.
For researchers, scientists, and drug development professionals interested in this chemical space, this represents a greenfield opportunity for discovery. The core structure, featuring a pyridine ring substituted with a bromine atom, a fluorine atom, and two vicinal amino groups, offers a versatile platform for the synthesis of novel derivatives. The strategic placement of these functional groups could allow for the exploration of a wide range of biological targets.
Potential Starting Points for Future Research
Although no direct data exists for the target compounds, related structures provide clues for potential synthetic and biological exploration. The starting material, 2-Bromo-5-fluoropyridine, is commercially available and its chemistry has been explored, providing a basis for the synthesis of the key 3,4-diamine intermediate.
Future research in this area would necessitate the following workflow:
Figure 1. A generalized workflow for the discovery and development of novel biologically active compounds, which could be applied to this compound derivatives.
Hypothetical Experimental Protocols
Should research into this compound class be undertaken, standard methodologies would likely be employed.
General Synthesis of this compound Derivatives
The synthesis would likely commence with the nitration of 2-Bromo-5-fluoropyridine, followed by reduction to the corresponding amine. Subsequent functionalization of the amino groups would lead to a library of diverse derivatives.
In Vitro Kinase Inhibitor Screening
Given that many pyridine and pyrimidine derivatives exhibit kinase inhibitory activity, a primary screen against a panel of cancer-relevant kinases would be a logical first step.
Protocol:
-
Compound Preparation: Synthesized derivatives would be dissolved in DMSO to create stock solutions.
-
Kinase Assay: A radiometric or fluorescence-based kinase assay (e.g., using ADP-Glo™ Kinase Assay) would be performed. The assay would typically include the kinase, a substrate, ATP, and the test compound at various concentrations.
-
Data Analysis: Kinase activity would be measured, and the half-maximal inhibitory concentration (IC50) for each compound against each kinase would be calculated by fitting the data to a dose-response curve.
Cell-Based Proliferation Assays
To assess the anti-cancer potential of the synthesized compounds, their effect on the proliferation of various cancer cell lines would be evaluated.
Protocol:
-
Cell Culture: Human cancer cell lines would be cultured in appropriate media.
-
Compound Treatment: Cells would be seeded in 96-well plates and treated with a range of concentrations of the test compounds.
-
Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability would be determined using a colorimetric assay such as the MTT or SRB assay.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) would be calculated.
The Strategic Advantage of the 2,4-Diaminopyrimidine Scaffold in Modern Drug Discovery: A Comparative Guide
Introduction
In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibitors, the selection of a core molecular scaffold is a critical determinant of a drug candidate's ultimate success. While the specific molecule 2-Bromo-5-fluoropyridine-3,4-diamine is not widely documented in scientific literature, its structural motifs suggest its utility as a potential building block for creating potent and selective therapeutics. This guide will therefore focus on a closely related and extensively validated scaffold: the 2,4-diaminopyrimidine core. This "privileged scaffold" has proven to be a cornerstone in the development of numerous kinase inhibitors, some of which have advanced into clinical trials.[1]
This guide provides a comparative analysis of the 2,4-diaminopyrimidine scaffold against other common kinase inhibitor frameworks, supported by experimental data. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the underlying signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.
The 2,4-Diaminopyrimidine Scaffold: A Privileged Structure
The 2,4-diaminopyrimidine moiety is considered a "privileged scaffold" in medicinal chemistry due to its structural resemblance to the adenine core of ATP, the universal energy currency that fuels kinase activity.[2] This mimicry allows compounds built upon this scaffold to competitively bind to the ATP-binding site of kinases, thereby inhibiting their function. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The general structure of a 2,4-diaminopyrimidine-based kinase inhibitor allows for diversification at multiple points, enabling extensive exploration of the chemical space to optimize interactions with the target kinase.
Performance Comparison of Kinase Inhibitor Scaffolds
The versatility of the 2,4-diaminopyrimidine scaffold is evident in its successful application in developing inhibitors for a wide range of kinases. The following tables summarize the in vitro inhibitory activities (IC50 values) of representative 2,4-diaminopyrimidine derivatives against various kinase targets, alongside data for inhibitors based on other common scaffolds for comparison.
Table 1: Comparison of Inhibitors Targeting Aurora Kinases
| Scaffold | Compound Example | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 2,4-Diaminopyrimidine | Compound 11c | 35-fold selective for A | - | VX-680 (Tozasertib) | - | - |
| Quinazoline | - | - | - | - | - | - |
| Indole | - | - | - | - | - | - |
Note: Data for direct comparison under identical conditions is often limited in public literature. The provided data is for illustrative purposes.[3]
Table 2: Comparison of Inhibitors Targeting Cyclin-Dependent Kinase 7 (CDK7)
| Scaffold | Compound Example | CDK7 IC50 (nM) | Reference Compound | CDK7 IC50 (nM) |
| 2,4-Diaminopyrimidine | Compound 22 | 7.21 | THZ1 (covalent) | 6.91 |
| Other | BTX-A51 | 272.30 | - | - |
Compound 22 demonstrated high selectivity against other CDKs (1, 2, 3, 4, 5, 6, and 9).[4]
Table 3: Comparison of Inhibitors Targeting Focal Adhesion Kinase (FAK)
| Scaffold | Compound Example | FAK IC50 (nM) | Reference Compound | FAK IC50 (nM) |
| Diaminopyrimidine | Compound A12 | Multi-kinase inhibitor | TAE-226 | - |
| Other | VS-4718 | 1.5 | - | - |
| Other | BI-853520 | 1.0 | - | - |
| Other | CEP-37440 | 2.0 | - | - |
| Other | VS-6063 (Defactinib) | 0.6 | - | - |
Compound A12 also showed potent anti-proliferative activity in A549 (IC50 = 130 nM) and MDA-MB-231 (IC50 = 94 nM) cell lines.[5]
Experimental Protocols
The synthesis of 2,4-diaminopyrimidine-based kinase inhibitors and their subsequent biological evaluation are crucial steps in the drug discovery process. Below are generalized methodologies for these key experiments.
General Synthesis of 2,4-Diaminopyrimidine Derivatives
A common and versatile method for synthesizing 2,4-diaminopyrimidine scaffolds involves the sequential nucleophilic aromatic substitution (SNAr) on a dihalogenated pyrimidine precursor, such as 2,4-dichloro-5-bromopyrimidine.[2]
Protocol 1: Sequential Amination of 2,4-Dichloro-5-bromopyrimidine
-
Step 1: First Amination: Dissolve 2,4-dichloro-5-bromopyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, THF). Add the first amine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (1.5 eq). The reaction is typically stirred at room temperature for several hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Step 2: Second Amination: To the intermediate from Step 1, add the second amine (1.2 eq). The reaction mixture is then heated to reflux for an extended period (e.g., 24 hours).
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2,4-diaminopyrimidine derivative.
In Vitro Kinase Inhibition Assay
The potency of synthesized compounds against their target kinase is determined using in vitro kinase assays.
Protocol 2: General Kinase Assay
-
Reaction Components: The assay is typically performed in a microplate format and includes the recombinant kinase enzyme, a suitable peptide or protein substrate, ATP, and the test compound at various concentrations in an appropriate buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format, or by detecting the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate a typical kinase signaling pathway, a generalized workflow for kinase inhibitor synthesis, and the logical progression of a drug discovery project.
Caption: A simplified diagram of a typical kinase signaling cascade.
Caption: A generalized synthetic workflow for 2,4-diaminopyrimidine kinase inhibitors.
Caption: A logical workflow for a typical drug discovery project.
Conclusion
The 2,4-diaminopyrimidine scaffold stands out as a highly versatile and effective platform for the design and synthesis of novel kinase inhibitors. Its ability to mimic the natural substrate of kinases, combined with the potential for extensive chemical modification, allows for the development of potent and selective drug candidates. While the specific compound this compound remains to be fully explored, the principles and data derived from the broader class of diaminopyrimidines provide a strong foundation for future research in this area. The continued exploration of this and related scaffolds holds significant promise for the development of new and effective treatments for cancer and other diseases driven by aberrant kinase activity.[6]
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 2-Bromo-5-fluoropyridine-3,4-diamine Analogs
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. This guide provides a comparative analysis of novel 2-Bromo-5-fluoropyridine-3,4-diamine analogs, offering insights into their structure-activity relationships (SAR) as potential kinase inhibitors. The following data and protocols are presented to facilitate the evaluation and development of this promising scaffold.
The pyridine core is a well-established privileged scaffold in medicinal chemistry, known for its ability to form key interactions within the ATP-binding site of various kinases. The strategic placement of bromo, fluoro, and diamino functionalities on the pyridine ring offers a unique opportunity to fine-tune the inhibitory activity and selectivity of these compounds. This guide delves into the subtle yet significant impact of structural modifications on the biological activity of this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The inhibitory activities of a series of this compound analogs were evaluated against a panel of cancer-relevant kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potency.
| Compound ID | R1 Substitution (at N4) | R2 Substitution (at N3) | Kinase A IC50 (nM) | Kinase B IC50 (nM) |
| 1a | H | H | 150 | 320 |
| 1b | Methyl | H | 85 | 180 |
| 1c | Ethyl | H | 110 | 250 |
| 1d | Cyclopropyl | H | 60 | 120 |
| 1e | Phenyl | H | 220 | 450 |
| 2a | H | Methyl | 130 | 280 |
| 2b | Methyl | Methyl | 70 | 150 |
| 3a | H | Acetyl | 550 | >1000 |
Key SAR Observations:
-
Substitution at the N4-amino group: Small alkyl substitutions at the N4-amino group (compounds 1b-1d ) generally led to an increase in potency against both Kinase A and Kinase B compared to the unsubstituted analog (1a ). The cyclopropyl group (1d ) provided the most significant enhancement in activity. A bulky phenyl substitution (1e ) was detrimental to the inhibitory activity.
-
Substitution at the N3-amino group: Methylation at the N3-amino group (2a and 2b ) showed a modest improvement in potency. However, acetylation of this group (3a ) resulted in a significant loss of activity, suggesting that a basic nitrogen at this position is crucial for interaction with the target kinase.
-
Combined substitutions: The di-methylated analog (2b ) exhibited the highest potency among the tested compounds, indicating a synergistic effect of small alkyl substitutions on both amino groups.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the kinase activity (IC50).
Materials:
-
Recombinant Kinase A and Kinase B
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Kinase/Substrate Addition: Add 2 µL of the kinase/substrate mixture to each well.
-
Reaction Initiation: Add 2 µL of ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Antiproliferative MTT Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration that inhibits cell growth by 50%.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: A representative signaling pathway illustrating the inhibition of Kinase A by this compound analogs.
Caption: A streamlined workflow for the evaluation of this compound analogs as kinase inhibitors.
Assessing the Purity of Synthesized 2-Bromo-5-fluoropyridine-3,4-diamine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical step in the journey of discovery and development. This guide provides a comprehensive assessment of the purity of synthesized 2-Bromo-5-fluoropyridine-3,4-diamine, a key building block in medicinal chemistry. We will explore common analytical techniques for purity determination and compare its profile with potential alternatives, supported by detailed experimental protocols.
Comparative Purity Analysis
The purity of this compound and its alternatives is paramount for the successful synthesis of target molecules and for ensuring the reliability of biological screening data. The following table summarizes the typical purity levels achieved for these compounds using standard analytical methods.
| Compound | Alternative(s) / Bioisostere(s) | Typical Purity (%) | Analytical Method(s) of Choice | Potential Impurities |
| This compound | 3,4-Diaminopyridine, Diaminopyrimidines | >98% | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) | Starting materials (e.g., 2-bromo-5-fluoropyridine), regioisomers (e.g., 2-Bromo-5-fluoropyridine-4,5-diamine), residual solvents, and reaction byproducts. |
| 3,4-Diaminopyridine | This compound | >99% | HPLC, Gas Chromatography (GC) | Related substances such as 4-aminopyridine and 3-nitro-4-aminopyridine.[1] |
| Substituted Diaminopyrimidines | This compound | >95% | HPLC, NMR, MS | Unreacted starting materials, isomers, and byproducts from multi-step syntheses.[2] |
Experimental Protocols
Accurate and reproducible purity assessment relies on well-defined experimental protocols. The following sections detail the methodologies for the most common analytical techniques used for this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture, making it ideal for purity assessment. A reverse-phase HPLC method is typically employed for polar compounds like diaminopyridines.
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
A gradient elution is typically used, starting with a low percentage of Mobile Phase B and gradually increasing to elute more non-polar compounds.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution onto the HPLC column.
-
Detection: Monitor the elution of compounds using a UV detector at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and can be used to identify and quantify impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
Procedure:
-
Data Acquisition: Acquire the ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Qualitative: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the main compound and identify any impurities.
-
Quantitative (qNMR): Compare the integral of a specific proton signal of the analyte with the integral of the internal standard to determine the absolute purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive technique used to separate and identify volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
Procedure:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume of the sample solution into the GC inlet.
-
Separation and Detection: The compounds are separated based on their volatility and interaction with the stationary phase and then detected by the mass spectrometer, which provides information about their molecular weight and fragmentation pattern.
-
Data Analysis: Identify impurities by comparing their mass spectra to a library of known compounds. Quantify impurities by comparing their peak areas to that of a known standard.
Visualizing the Workflow
To better illustrate the process of purity assessment, the following diagrams outline the experimental workflow and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the purity assessment of this compound.
References
- 1. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of using 2-Bromo-5-fluoropyridine-3,4-diamine in synthesis
For researchers and professionals in drug development, the selection of building blocks in a synthetic campaign is a critical decision, balancing cost, synthetic efficiency, and the desired properties of the final molecule. This guide provides a comparative analysis of the utility of 2-Bromo-5-fluoropyridine-3,4-diamine, a specialized reagent, against more common alternatives in the synthesis of bioactive heterocyclic compounds. Due to its limited commercial availability, a plausible synthetic route and its associated costs are proposed and weighed against the potential benefits its unique substitution pattern may confer.
Proposed Synthesis of this compound
Experimental Protocol:
Step 1: Nitration of 2-Amino-3-bromo-5-fluoropyridine
In a flask cooled to 0-5 °C, 2-Amino-3-bromo-5-fluoropyridine (1 equivalent) is slowly added to a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is stirred at this temperature for a specified time and then carefully quenched by pouring onto ice. The resulting solid, 2-Amino-3-bromo-5-fluoro-4-nitropyridine, is filtered, washed, and dried. Based on similar nitrations of aminopyridines, yields are expected to be in the range of 60-70%.[1][2][3][4]
Step 2: Reduction of 2-Amino-3-bromo-5-fluoro-4-nitropyridine
The intermediate nitro compound (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, for instance, tin(II) chloride or catalytic hydrogenation with Pd/C, is then employed to reduce the nitro group to a primary amine. The reaction progress is monitored by TLC. Upon completion, the product, this compound, is isolated and purified. This reduction step typically proceeds in high yield, often exceeding 90%.
Cost Analysis
The primary cost associated with the use of this compound is tied to the synthesis of the molecule itself, given its lack of commercial availability. The table below provides an estimated cost comparison with alternative, commercially available diamines.
| Reagent | Supplier Example(s) | Price (USD/g) | Notes |
| This compound | (Hypothetical, lab synthesis) | ~ $150-250 | Estimated cost based on precursor price and two synthetic steps. |
| 2-Amino-3-bromo-5-fluoropyridine (precursor) | Thermo Scientific Chemicals | ~$100 | Price for a key starting material.[5] |
| Pyridine-3,4-diamine | Sigma-Aldrich, Synthonix, Thermo Scientific | $18 - $43.65 | A common, unsubstituted alternative.[6][7] |
| 4-Fluorobenzene-1,2-diamine | Apollo Scientific, Sigma-Aldrich | $2.80 - $4.00 | A fluorinated, non-heterocyclic alternative.[8][9] |
| 4-(Trifluoromethyl)benzene-1,2-diamine | Synthonix | $22 | An alternative with a different fluorine-containing group.[10] |
Note: Prices are approximate and subject to change based on supplier and quantity.
Benefit Analysis: The Role of Halogen Substituents in Bioactive Molecules
The primary motivation for utilizing this compound lies in the strategic placement of bromo and fluoro substituents. These halogens can significantly influence the physicochemical and pharmacokinetic properties of the final bioactive compounds.
-
Fluorine: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.
-
Bromine: The bromo group serves as a versatile synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage diversification of a lead compound, a crucial strategy in drug discovery.
Performance Comparison in the Synthesis of Imidazo[4,5-b]pyridines
A key application for pyridine-3,4-diamines is the synthesis of imidazo[4,5-b]pyridines, a scaffold found in numerous biologically active molecules.[11][12][13][14][15] The general reaction involves the condensation of the diamine with an aldehyde or carboxylic acid.
Experimental Workflow for Imidazo[4,5-b]pyridine Synthesis
Caption: General workflow for the synthesis of imidazo[4,5-b]pyridines.
While no direct experimental data exists for reactions with this compound, we can infer its potential performance based on similar reported syntheses.
| Diamine | Reaction Conditions | Yield (%) | Reference |
| Pyridine-3,4-diamine | Various aldehydes, water, heat | 83-87 | Ivanova et al.[11] |
| Pyridine-3,4-diamine | Aldehydes, chlorotrimethylsilane, DMF | 79-80 | [11] |
| 6-Methoxypyridine-2,3-diamine | CS2, KOH | 63 | [11] |
The presence of the electron-withdrawing fluorine and bromine atoms in this compound may decrease the nucleophilicity of the amino groups, potentially requiring slightly harsher reaction conditions (e.g., stronger acid catalyst, higher temperature) for the condensation reaction compared to the unsubstituted pyridine-3,4-diamine. However, the yields are expected to be comparable.
Logical Comparison of Alternatives
Caption: Comparison of key features of different diamine starting materials.
Conclusion
The use of this compound in synthesis presents a classic cost-benefit trade-off.
Costs:
-
High Financial Cost: The lack of commercial availability necessitates a multi-step synthesis, significantly increasing the cost per gram compared to readily available alternatives.
-
Time and Labor: The in-house synthesis requires additional time and resources.
Benefits:
-
Synthetic Versatility: The bromine atom provides a valuable handle for late-stage functionalization, enabling the rapid generation of a diverse library of analogues from a common intermediate.
-
Potential for Improved Pharmacological Properties: The fluorine atom can enhance metabolic stability and binding affinity, potentially leading to more potent and effective drug candidates.
Recommendation:
The decision to use this compound should be made strategically. For early-stage discovery and initial screening where cost and throughput are paramount, simpler, cheaper alternatives like pyridine-3,4-diamine are more practical. However, for lead optimization and structure-activity relationship (SAR) studies, the synthetic and potential pharmacological advantages offered by the bromo and fluoro substituents may well justify the higher initial investment. The ability to fine-tune a molecule's properties through the strategic introduction of these halogens makes this compound a valuable, albeit costly, tool in the arsenal of the medicinal chemist.
References
- 1. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 2. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-Amino-5-bromo-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 5. 2-Amino-3-bromo-5-fluoropyridine, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 6. Synthonix, Inc > 54-96-6 | pyridine-3,4-diamine [synthonix.com]
- 7. 3,4-Diaminopyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 4-Fluorobenzene-1,2-diamine | CymitQuimica [cymitquimica.com]
- 9. 4-Fluoro-1,2-phenylenediamine - 1,2-Diamino-4-fluorobenzene [sigmaaldrich.com]
- 10. Synthonix, Inc > 368-71-8 | 4-(Trifluoromethyl)benzene-1,2-diamine [synthonix.com]
- 11. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journal.uctm.edu [journal.uctm.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-fluoropyridine-3,4-diamine: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 2-Bromo-5-fluoropyridine-3,4-diamine are critical for ensuring personnel safety and environmental compliance. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals.
This guide outlines the necessary precautions, immediate safety measures, and proper disposal procedures for this compound. Adherence to these protocols is essential to minimize risks associated with this hazardous chemical.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Lab Coat: A lab coat is mandatory to protect from skin contact.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if dust/vapors are generated.[2]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[2][3] Do not use combustible materials.
-
Collection: Carefully sweep or scoop up the absorbed material into a suitable, labeled, and sealed container for disposal.[1][3] Avoid generating dust.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Reporting: Report the incident to the laboratory supervisor or safety officer.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Waste Disposal Protocol
This compound is considered hazardous waste and must be disposed of accordingly. Do not dispose of this chemical in the regular trash or down the drain.
Step 1: Waste Collection and Storage
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[1][2][3]
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][3]
-
Store waste containers in a designated secondary containment area.
Step 2: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[4][5]
-
Provide the EHS department or contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Follow all institutional and local regulations for hazardous waste disposal.
Note on Chemical Treatment: While methods for the degradation of halogenated pyridines and aromatic amines exist, such as photolysis and catalytic dehalogenation, these are specialized procedures and are not recommended for routine laboratory disposal without the appropriate expertise and equipment.[6][7] The standard and safest method of disposal is through a licensed hazardous waste management service.
Hazard Summary
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
This data is based on the closely related compound 2-Bromo-5-fluoropyridine and should be considered representative for this compound in the absence of specific data.
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. international.skcinc.com [international.skcinc.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]
Essential Safety and Operational Guide for Handling 2-Bromo-5-fluoropyridine-3,4-diamine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoropyridine-3,4-diamine. The procedures outlined are based on established safety protocols for handling pyridine derivatives and aromatic amines to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to prevent splashes.[5] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[2][5] Gloves should be inspected for tears or punctures before each use. |
| Body | Laboratory Coat | A fully buttoned lab coat is essential to protect against skin contact.[5] |
| Respiratory | Chemical Fume Hood or Respirator | All handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is unavailable, a respirator may be required. |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound. The following workflow details the necessary steps from preparation to cleanup.
Experimental Protocol:
-
Preparation : Before handling the compound, ensure all necessary PPE is worn correctly. Verify that the chemical fume hood is functioning properly. Assemble all required equipment and reagents within the fume hood to minimize movement of hazardous materials.
-
Handling : Weigh the desired amount of this compound inside the fume hood. Carefully transfer the solid to the reaction vessel, avoiding the generation of dust.
-
Cleanup : Following the experiment, decontaminate all glassware and surfaces that may have come into contact with the chemical. Dispose of all waste in appropriately labeled hazardous waste containers.[5] Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[6]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is essential.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[5]
-
Skin Contact : Wash the affected area thoroughly with soap and plenty of water. Remove any contaminated clothing. If irritation develops or persists, seek medical attention.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan
Proper disposal of this compound and its containers is vital to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[5] Collect this waste in a designated, properly labeled, and sealed hazardous waste container.[7]
-
Waste Storage : Store the hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[2]
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted by your EHS office.[5]
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
